molecular formula C10H15NO5 B1309975 (Z)-6-(3-Carboxyacrylamido)hexanoic acid CAS No. 57079-14-8

(Z)-6-(3-Carboxyacrylamido)hexanoic acid

Cat. No.: B1309975
CAS No.: 57079-14-8
M. Wt: 229.23 g/mol
InChI Key: OHQFLBMAHZJOJA-WAYWQWQTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-6-(3-Carboxyacrylamido)hexanoic acid is a useful research compound. Its molecular formula is C10H15NO5 and its molecular weight is 229.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310160. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

6-[[(Z)-3-carboxyprop-2-enoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO5/c12-8(5-6-10(15)16)11-7-3-1-2-4-9(13)14/h5-6H,1-4,7H2,(H,11,12)(H,13,14)(H,15,16)/b6-5-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQFLBMAHZJOJA-WAYWQWQTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCC(=O)O)CCNC(=O)C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(CCC(=O)O)CCNC(=O)/C=C\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to (Z)-6-(3-Carboxyacrylamido)hexanoic Acid: Properties, Synthesis, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling a Versatile Molecular Scaffold

In the landscape of modern drug development and materials science, the demand for versatile molecular building blocks is insatiable. These entities, often bifunctional in nature, serve as the crucial linkers, spacers, and foundational scaffolds upon which complex and highly functional molecules are constructed. (Z)-6-(3-Carboxyacrylamido)hexanoic acid, a molecule at the intersection of dicarboxylic acids and unsaturated amides, represents one such pivotal compound. Its unique structural features—a flexible hexanoic acid chain, a reactive maleamic acid moiety, and two carboxylic acid groups of differing reactivity—render it a molecule of significant interest for researchers and scientists. This guide aims to provide an in-depth technical exploration of its chemical properties, a detailed protocol for its synthesis, and a forward-looking perspective on its applications, particularly in the realm of advanced drug delivery systems.

Core Molecular Structure and Physicochemical Properties

This compound, with the CAS Number 57079-14-8, possesses a molecular formula of C10H15NO5 and a molecular weight of 229.23 g/mol .[1] Its structure is characterized by a six-carbon aliphatic chain derived from 6-aminohexanoic acid, which is amide-linked to a maleic acid-derived moiety. The "(Z)" designation in its name is crucial, indicating that the two carboxyl groups on the double bond are on the same side, a stereochemistry inherited from its precursor, maleic anhydride.[]

// Atom nodes N1 [label="N", pos="0,0.5!"]; H_N [label="H", pos="-0.5,0.8!"]; C1 [label="C", pos="0.5,-0.2!"]; O1 [label="O", pos="0.5,-0.9!"]; C2 [label="C", pos="1.5,0.2!"]; H_C2 [label="H", pos="1.5,0.9!"]; C3 [label="C", pos="2.5,-0.2!"]; H_C3 [label="H", pos="2.5,0.5!"]; C4 [label="C", pos="3.5,0.2!"]; O2 [label="O", pos="3.5,0.9!"]; O3 [label="OH", pos="4.2,-0.2!"]; C5 [label="CH₂", pos="-1,-0.2!"]; C6 [label="CH₂", pos="-2,0.2!"]; C7 [label="CH₂", pos="-3,-0.2!"]; C8 [label="CH₂", pos="-4,0.2!"]; C9 [label="CH₂", pos="-5,-0.2!"]; C10 [label="C", pos="-6,0.2!"]; O4 [label="O", pos="-6,0.9!"]; O5 [label="OH", pos="-6.7,-0.2!"];

// Bonds N1 -- H_N; N1 -- C1 [style=solid]; C1 -- O1 [style=double]; C1 -- C2; C2 -- H_C2; C2 -- C3 [style=double]; C3 -- H_C3; C3 -- C4; C4 -- O2 [style=double]; C4 -- O3; N1 -- C5; C5 -- C6; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- C10; C10 -- O4 [style=double]; C10 -- O5; } केंद Figure 1: Chemical structure of this compound.

Physical Properties

While some physical properties for this specific molecule are not extensively reported in publicly available databases, we can infer its characteristics based on its structure and data from analogous compounds.

PropertyValue/DescriptionSource/Basis
Molecular Formula C10H15NO5[1]
Molecular Weight 229.23 g/mol [1]
Appearance Expected to be a white to off-white solid.Based on similar dicarboxylic acids and amino acid derivatives.
Melting Point Not reported. Expected to be in the range of 100-150 °C.Dicarboxylic acids often have relatively high melting points due to hydrogen bonding.
Boiling Point Not reported. Likely to decompose upon heating at atmospheric pressure.Typical for compounds with multiple functional groups.
Solubility Sparingly soluble in water, with enhanced solubility in polar organic solvents such as acetone, ethyl acetate, ethanol, and DMSO.[3][4][5][6]The presence of two carboxylic acid groups and an amide linkage suggests polarity, while the hexyl chain provides some nonpolar character. The solubility of dicarboxylic acids in organic solvents is often enhanced by the presence of small amounts of water.[5][6]
XLogP3 -0.1[1]
Hydrogen Bond Donors 3[1]
Hydrogen Bond Acceptors 5[1]
Topological Polar Surface Area 104 Ų[1]
Spectroscopic Characterization

The structural features of this compound give rise to a characteristic spectroscopic signature.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the different protons in the molecule. The two vinyl protons of the maleamic acid moiety will appear as doublets, with a coupling constant characteristic of a cis relationship. The protons of the hexanoic acid chain will appear as multiplets in the aliphatic region. The amide N-H proton will likely be a broad singlet, and the two carboxylic acid protons will also be broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for the two carbonyl carbons of the carboxylic acid groups, the amide carbonyl carbon, the two olefinic carbons, and the six carbons of the hexanoic acid chain.[7][8][9][10][11] The chemical shifts of the carbonyl and olefinic carbons are particularly diagnostic of the maleamic acid structure.

  • Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a very broad O-H stretching band for the hydrogen-bonded carboxylic acid groups, typically in the range of 2500-3300 cm⁻¹.[12][13][14][15][16] Strong C=O stretching vibrations for the carboxylic acid and amide groups will be observed around 1700 cm⁻¹ and 1640 cm⁻¹, respectively. The N-H stretching of the amide will appear around 3300 cm⁻¹.

  • Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry in negative ion mode would be expected to show a prominent ion for [M-H]⁻ at m/z 228.09.[17][18][19] Fragmentation patterns would likely involve the loss of water and carbon dioxide from the carboxylic acid groups.

Synthesis of this compound

The synthesis of this compound is a straightforward and high-yielding reaction involving the nucleophilic ring-opening of maleic anhydride with 6-aminohexanoic acid.[20][21] This reaction is a classic example of acylation of an amine by an anhydride.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product MaleicAnhydride Maleic Anhydride Reaction Nucleophilic Acyl Substitution MaleicAnhydride->Reaction AminohexanoicAcid 6-Aminohexanoic Acid AminohexanoicAcid->Reaction Product This compound Reaction->Product

Detailed Experimental Protocol

Materials:

  • Maleic Anhydride (99%)

  • 6-Aminohexanoic Acid (99%)

  • Acetone (ACS grade)

  • Deionized Water

  • Hydrochloric Acid (1 M)

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 g of 6-aminohexanoic acid in 100 mL of acetone. Gentle warming may be required to achieve complete dissolution.

  • In a separate beaker, dissolve 7.5 g of maleic anhydride in 50 mL of acetone.

  • Slowly add the maleic anhydride solution to the stirred solution of 6-aminohexanoic acid at room temperature over a period of 30 minutes. The reaction is exothermic, and a white precipitate may begin to form.

  • After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 4 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the resulting solid, add 100 mL of deionized water and stir to form a slurry.

  • Acidify the slurry to pH 2 with 1 M hydrochloric acid to ensure complete protonation of the carboxylic acid groups.

  • Collect the white solid by vacuum filtration and wash with cold deionized water (2 x 50 mL).

  • Dry the product in a vacuum oven at 50 °C to a constant weight.

Causality Behind Experimental Choices:

  • Solvent: Acetone is chosen as the reaction solvent due to its ability to dissolve both reactants and its relatively low boiling point, which facilitates its removal.[3][4]

  • Stoichiometry: A slight excess of maleic anhydride can be used to ensure complete consumption of the more valuable 6-aminohexanoic acid.

  • Temperature: The reaction is typically carried out at room temperature as it is sufficiently fast and avoids potential side reactions, such as isomerization to the fumaramic acid derivative.

  • Acidification: The final product is a dicarboxylic acid. Acidification of the aqueous slurry ensures that the product is in its neutral, less soluble form, maximizing the yield upon filtration.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by its three key functional groups: the two carboxylic acids and the maleamic acid moiety.

Reactivity of the Carboxylic Acid Groups

The two carboxylic acid groups can undergo standard reactions such as esterification and amidation. The terminal carboxylic acid of the hexanoic acid chain is sterically more accessible and is expected to be more reactive than the carboxylic acid group on the double bond. This differential reactivity can be exploited for selective chemical modifications.

Reactivity of the Maleamic Acid Moiety

The maleamic acid functionality is of particular interest due to its unique reactivity profile.

  • pH-Dependent Hydrolysis: The amide bond in maleamic acids is susceptible to hydrolysis, especially under acidic conditions.[22][23][24][25] This hydrolysis is intramolecularly catalyzed by the adjacent carboxylic acid group.[22][24] This property is highly relevant for the design of pH-sensitive linkers in drug delivery systems, allowing for the release of a conjugated drug in the acidic environment of tumors or endosomes.[23][26][27]

  • Isomerization: The (Z)-configuration of the double bond can isomerize to the thermodynamically more stable (E)-configuration (fumaramic acid derivative) under certain conditions, such as exposure to heat or certain catalysts.[28] This isomerization can significantly impact the biological activity and release kinetics of drug conjugates.

  • Cyclization to Maleimide: Upon treatment with dehydrating agents (e.g., acetic anhydride/sodium acetate), the maleamic acid can cyclize to form the corresponding N-substituted maleimide. Maleimides are highly reactive Michael acceptors and are widely used for the bioconjugation of thiols, such as cysteine residues in proteins.[][29]

  • Michael Addition: The electron-withdrawing nature of the adjacent carbonyl and carboxyl groups makes the double bond susceptible to Michael addition by nucleophiles.[30][31] While less reactive than the corresponding maleimide, this reactivity can be utilized under specific conditions.

G A This compound B pH-Dependent Hydrolysis A->B Acidic pH C Isomerization A->C Heat/Catalyst D Cyclization A->D Dehydrating Agent E Michael Addition A->E Nucleophile

Applications in Drug Development

The unique combination of a flexible spacer arm and a reactive, pH-sensitive headgroup makes this compound and its derivatives highly valuable in drug development, particularly in the design of advanced drug delivery systems.

pH-Sensitive Linkers for Drug Conjugates

The most prominent application of this molecule is as a precursor to pH-sensitive linkers.[23][26][27] The maleamic acid linkage can be used to attach a drug to a carrier molecule, such as a polymer, nanoparticle, or antibody.[] In the neutral pH of the bloodstream (pH 7.4), the linker is relatively stable. However, upon reaching the slightly acidic microenvironment of a tumor or after internalization into the acidic endosomes or lysosomes of a cell, the linker undergoes hydrolysis, releasing the active drug.[26][32]

Experimental Workflow: Evaluation of pH-Dependent Drug Release

  • Conjugation: Synthesize the drug conjugate by coupling the drug molecule to this compound.

  • Incubation: Incubate the drug conjugate in buffers of different pH values (e.g., pH 7.4 and pH 5.5) at 37 °C.

  • Sampling: At various time points, take aliquots of the incubation mixture.

  • Analysis: Analyze the samples by HPLC to quantify the amount of released drug and remaining conjugate.[24]

  • Data Interpretation: Plot the percentage of drug release versus time for each pH to determine the release kinetics.

G A Synthesize Drug Conjugate B Incubate at different pH A->B C Sample at Time Intervals B->C D HPLC Analysis C->D E Determine Release Kinetics D->E

Precursor for Maleimide Linkers in Antibody-Drug Conjugates (ADCs)

As mentioned, this compound can be readily converted to the corresponding maleimide derivative. N-substituted maleimides are the most widely used reagents for the site-specific conjugation of drugs to antibodies via cysteine residues, forming stable thioether bonds.[][29][32][33][34][35] The hexanoic acid portion of the molecule serves as a flexible and hydrophilic spacer, which can improve the solubility and pharmacokinetic properties of the resulting ADC.

Conclusion and Future Perspectives

This compound is a deceptively simple molecule with a wealth of chemical potential. Its straightforward synthesis, combined with the versatile reactivity of its functional groups, makes it an invaluable tool for chemists and drug development professionals. The pH-sensitivity of the maleamic acid linkage is a particularly attractive feature for the design of next-generation drug delivery systems that can respond to the unique physiological conditions of diseased tissues. As the field of targeted therapeutics continues to evolve, the demand for sophisticated and functional building blocks like this compound will undoubtedly grow, paving the way for the development of more effective and safer medicines.

References

  • Su, S., Du, F., & Li, Z. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. RSC Advances, 7(74), 46979-46986. [Link]

  • Kovalenko, V. I., & Purtov, K. V. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. Eastern-European Journal of Enterprise Technologies, 2(6 (74)), 4-9. [Link]

  • Dan, N., et al. (2016). Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery. MedChemComm, 7(1), 14-30. [Link]

  • Su, S., Du, F., & Li, Z. (2017). Comparison of pH-sensitive degradability of maleic acid amide derivatives. Request PDF. [Link]

  • Su, S., Du, F., & Li, Z. (2017). Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids. Request PDF. [Link]

  • Su, S., Du, F., & Li, Z. (2017). Synthesis and pH‐dependent hydrolysis profiles of mono‐ and dialkyl substituted maleamic acids. The Royal Society of Chemistry. [Link]

  • van der Meel, R. (2018). Maleic acid amide derivatives as pH- sensitive linkers for therapeutic peptide conjugation. Utrecht University Student Theses Repository Home. [Link]

  • Kovalenko, V. I., & Purtov, K. V. (2015). Studies of solubility of dicarboxilic acid mixtures in organic solvents. ResearchGate. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research, 31(11), 2572-2577. [Link]

  • Lu, D., et al. (2022). Linker substitution influences succinimide ring hydrolysis equilibrium impacting the stability of attachment to antibody–drug conjugates. Drug Delivery, 29(1), 754-756. [Link]

  • van der Meel, R. (2018). Maleic acid amide derivatives as pH-sensitive linkers for therapeutic peptide conjugation. Utrecht University Student Theses Repository Home. [Link]

  • SciSpace. An odd–even effect on solubility of dicarboxylic acids in organic solvents. [Link]

  • Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. [Link]

  • MassBank. Maleamic acid. [Link]

  • Tyurina, T. G., & Kryuk, T. V. (2020). Synthesis of Amino Acid Based Matrix Forms using a Maleic Anhydride with Vinyl Acetate Copolymer. Biomedical Journal of Scientific & Technical Research, 31(3). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5280451, Maleamic acid. [Link]

  • Google Patents. (1996). EP0739371A1 - Amino acid copolymers of maleic acid.
  • MTC USA. (n.d.). Maleic and Fumaric Acids Analyzed with LCMS - AppNote. [Link]

  • Kadem, K. J., Rahi, F. A., & Gayadh, E. W. (2016). FTIR spectra of Poly(N-Imidazol maleamic acid). ResearchGate. [Link]

  • Butler, P. J., Harris, J. I., Hartley, B. S., & Leberman, R. (1969). The use of maleic anhydride for the reversible blocking of amino groups in polypeptide chains. Biochemical Journal, 112(5), 679–689. [Link]

  • Klepo, M., & Vinković, V. (2001). On the use of water as a solvent - simple and short one- step synthesis of maleimides. Arkivoc, 2001(5), 60-67. [Link]

  • Zhang, J., et al. (2013). [Determination of the total amount of maleic acid and maleic anhydride in starch and its products by high performance liquid chromatography-tandem mass spectrometry]. Se pu = Chinese journal of chromatography, 31(12), 1165–1169. [Link]

  • Interchim. Pierce Amine-binding, Maleic Anhydride 96-Well Plates. [Link]

  • Workman, J., & Vanyo, L. (2020, December 20). The C=O Bond, Part IV: Acid Anhydrides. Spectroscopy Online. [Link]

  • Van der Veen, L. A., & Feringa, B. L. (2000). The determination of a mechanism of isomerization of maleic acid to fumaric acid. Journal of Chemical Education, 77(8), 1065. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5384149, this compound. [Link]

  • Pinter, E., et al. (2023). FT-IR measurement as a simple tool for following formation of acidic functional groups in maleic anhydride containing polymers. Polymer Testing, 128, 108221. [Link]

  • de Graaf, R. A., & Behar, K. L. (2014). State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo. Magnetic Resonance in Medicine, 71(5), 1533-1547. [Link]

  • Duddeck, H., Dietrich, W., & Tóth, G. (2005). 5 Combination of 1H and 13C NMR Spectroscopy. Structure Elucidation by Modern NMR, 199-224. [Link]

  • Asakura, T., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 22(12), 2177. [Link]

  • Wikipedia. Michael addition reaction. [Link]

  • Google Patents. (2020).
  • SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. [Link]

  • Chemistry Steps. (2020, April 7). Michael Addition Reaction Mechanism. [Link]

  • Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy [Video]. YouTube. [Link]

  • Synaffix. (n.d.). Enzymatic strategies for (near) clinical development of antibody-drug conjugates. [Link]

  • Kim, E. G., Kim, K. M., & Park, S. J. (2016). Antibody-drug conjugates: recent advances in conjugation and linker chemistries. Biomaterials research, 20, 12. [Link]

  • SYNthesis med chem. (n.d.). Antibody Drug Conjugates. [Link]

  • Google Patents. (1995). WO1995009834A1 - Processes for producing maleamic acid, ester thereof and maleimide.
  • Singleton, N. Z. (2022). Investigation of Intramolecular and Intermolecular Aza-Michael Reactions. Georgia Southern University. [Link]

  • MDPI. (2023). Unlocking New Horizons: Antibody–Drug Conjugates in Small Cell Lung Cancer. [Link]

  • Rutka, P., et al. (2021). The Importance of 6-Aminohexanoic Acid as a Hydrophobic, Flexible Structural Element. Molecules, 26(22), 6841. [Link]

Sources

An In-depth Technical Guide to the Synthesis and Characterization of (Z)-6-(3-Carboxyacrylamido)hexanoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of the synthesis, purification, and characterization of (Z)-6-(3-Carboxyacrylamido)hexanoic acid, a bifunctional molecule with potential applications in drug development, materials science, and bioconjugation. As a molecule possessing two carboxylic acid moieties and a reactive acrylamido group, it serves as a versatile building block for the synthesis of more complex structures.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical, step-by-step protocols.

Introduction and Rationale

This compound, with the chemical formula C₁₀H₁₅NO₅ and a molecular weight of 229.23 g/mol , is a derivative of 6-aminohexanoic acid and maleic acid.[3] The "(Z)" designation in its name refers to the cis configuration of the substituents on the carbon-carbon double bond, a direct consequence of its synthesis from maleic anhydride.[2] The presence of two carboxylic acid groups and an amide linkage makes it a valuable linker molecule, enabling the connection of different molecular entities.

The strategic importance of this molecule lies in its capacity for further chemical modifications. The carboxylic acid groups can be activated for esterification or amidation reactions, while the acrylamido moiety can participate in Michael additions, making it a useful tool for creating polymers and bioconjugates.[1][2]

Synthesis of this compound

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction of 6-aminohexanoic acid with maleic anhydride. This reaction is a specific and rapid process that proceeds via the opening of the anhydride ring by the primary amine of 6-aminohexanoic acid.[4][5]

Reaction Mechanism

The reaction is initiated by the nucleophilic attack of the amino group of 6-aminohexanoic acid on one of the carbonyl carbons of maleic anhydride. This leads to the formation of a tetrahedral intermediate, which then collapses to open the anhydride ring, yielding the final maleamic acid product. The reaction is typically carried out under mild conditions to prevent the subsequent dehydration and cyclization of the maleamic acid to the corresponding maleimide.[6][7]

Synthesis Pathway Diagram

Synthesis_Pathway cluster_reactants Reactants cluster_product Product Maleic_Anhydride Maleic Anhydride Target_Molecule This compound Maleic_Anhydride->Target_Molecule 6-Aminohexanoic_Acid 6-Aminohexanoic Acid 6-Aminohexanoic_Acid->Target_Molecule Nucleophilic Acyl Substitution

Caption: Synthesis of this compound.

Experimental Protocol

This protocol is adapted from established procedures for the synthesis of N-substituted maleamic acids.[4][8][9]

Materials:

  • 6-Aminohexanoic acid (MW: 131.17 g/mol )

  • Maleic anhydride (MW: 98.06 g/mol )

  • Anhydrous acetone

  • Diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Büchner funnel and filter paper

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (0.076 mol) of 6-aminohexanoic acid in 100 mL of anhydrous acetone with gentle warming and stirring. If complete dissolution is difficult, the reaction can be run as a suspension.

  • In a separate beaker, dissolve 7.48 g (0.076 mol) of maleic anhydride in 50 mL of anhydrous acetone.

  • Cool the 6-aminohexanoic acid solution in an ice bath to 0-5 °C.

  • Slowly add the maleic anhydride solution dropwise to the cooled 6-aminohexanoic acid solution over 30 minutes with vigorous stirring. The reaction is exothermic.[4]

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours. A white precipitate of the product should form.

  • Cool the mixture again in an ice bath for 30 minutes to maximize precipitation.

  • Collect the white solid by vacuum filtration using a Büchner funnel.

  • Wash the solid with two 50 mL portions of cold diethyl ether to remove any unreacted starting materials.

  • Dry the product under vacuum to a constant weight.

Expected Yield: 85-95%

Purification

The crude product obtained from the synthesis is often of high purity. However, for applications requiring very high purity, recrystallization can be performed.

Protocol for Recrystallization:

  • Dissolve the crude product in a minimal amount of hot water or a mixture of ethanol and water.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold water.

  • Dry the purified crystals under vacuum.

Characterization

A thorough characterization of the synthesized this compound is essential to confirm its identity and purity. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

¹H NMR Spectroscopy (Predicted, in DMSO-d₆):

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~12.0broad s2H-COOH
~9.0t1H-NH-
6.25d1H-CH=CH- (cis)
6.05d1H-CH=CH- (cis)
3.15q2H-CH₂-NH-
2.20t2H-CH₂-COOH
1.50m4H-CH₂-CH₂-
1.30m2H-CH₂-

¹³C NMR Spectroscopy (Predicted, in DMSO-d₆):

Chemical Shift (ppm)Assignment
~174.5-COOH (hexanoic acid)
~167.0-COOH (acrylamide)
~165.0-C=O (amide)
~132.0-CH=CH-
~130.0-CH=CH-
~38.0-CH₂-NH-
~33.5-CH₂-COOH
~28.5-CH₂-
~26.0-CH₂-
~24.0-CH₂-
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Data (Electrospray Ionization - Negative Mode, ESI-):

  • [M-H]⁻: m/z 228.09

Expected Fragmentation:

  • Loss of H₂O from the carboxylic acid groups.

  • Cleavage of the amide bond.

  • Decarboxylation (loss of CO₂).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected Characteristic Peaks (cm⁻¹):

Wavenumber (cm⁻¹)Functional Group
3300-2500 (broad)O-H stretch (carboxylic acid)
~3300N-H stretch (amide)
~1700C=O stretch (carboxylic acid)
~1650C=O stretch (amide I)
~1630C=C stretch (alkene)
~1550N-H bend (amide II)

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization A Dissolve 6-aminohexanoic acid in acetone C React at 0-5°C, then room temperature A->C B Dissolve maleic anhydride in acetone B->C D Filter the crude product C->D E Wash with diethyl ether D->E F Dry under vacuum E->F G Recrystallize (optional) F->G H NMR Spectroscopy (¹H, ¹³C) G->H I Mass Spectrometry G->I J IR Spectroscopy G->J

Caption: Overall experimental workflow.

Safety Considerations

  • Maleic anhydride is corrosive and can cause severe skin burns and eye damage. It is also a respiratory sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.

  • Acetone and diethyl ether are highly flammable. Keep away from ignition sources.

  • 6-Aminohexanoic acid may cause skin and eye irritation.

Conclusion

This technical guide provides a detailed framework for the synthesis and characterization of this compound. The described method, adapted from reliable protocols for similar compounds, offers a straightforward and high-yielding route to this versatile bifunctional molecule. The comprehensive characterization plan ensures the identity and purity of the final product, paving the way for its successful application in various fields of chemical and biomedical research.

References

  • This compound. LookChem. Accessed February 21, 2026. [Link]

  • This compound. PubChem. Accessed February 21, 2026. [Link]

  • Synthesis of N-arylmaleamic Acids. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Royal Society of Chemistry; 2017:289-291.
  • Shetty, N. S., et al. Facile synthesis of some new maleamic acid and maleimide derivatives of 1,3-thiazoles. Journal of Chemical and Pharmaceutical Research. 2015, 7(8), 913-916.
  • Cava, M. P., et al. N-Phenylmaleimide. Organic Syntheses. 1961, 41, 93.
  • Butler, P. J. G., et al. The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains. Biochemical Journal. 1969, 112(5), 679-689.
  • Solvent free preparation of N-substituted maleanilic acid. International Journal of Industrial Chemistry. 2012, 3(1), 26.
  • REACTIONS OF MALEIC ANHYDRIDE WITH AMINO ACIDS. Universum: Chemistry and Biology. 2021, 6-2(84).
  • TWI591045B - Method for making 6-aminocaproic acid as active pharmaceutical ingredient - Google P
  • Is there any method to synthesis 6-Maleimidocaproic acid from Maleic anhydride and 6-Aminocaproic acid? ResearchGate. Accessed February 21, 2026. [Link]

  • The use of maleic anhydride for the reversible blocking of amino groups on polypeptide chains. Biochemical Journal. 1969, 112(5), 679-689.

Sources

(Z)-6-(3-Carboxyacrylamido)hexanoic acid CAS number 57079-14-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to (Z)-6-(3-Carboxyacrylamido)hexanoic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This compound (CAS: 57079-14-8) is a heterobifunctional organic molecule engineered as a versatile linker and building block in advanced chemical synthesis. Its structure is characterized by a flexible six-carbon aliphatic hexanoic acid backbone, providing a terminal carboxylic acid, and a (Z)-carboxyacrylamido group, which contains a second carboxylic acid and a reactive cis-alkene moiety. This dual functionality makes it a valuable tool for researchers in drug development, materials science, and bioconjugation. Its primary utility lies in its capacity to covalently link different molecular entities, such as tethering therapeutic agents to carrier proteins or serving as a functional monomer in the synthesis of specialized polymers for biomedical applications, including biodegradable coatings and medical implants.[1] This guide provides a comprehensive overview of its chemical properties, a robust synthesis protocol, key applications with detailed methodologies, and analytical procedures for quality control.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. These data are compiled from authoritative chemical databases and computational models.

PropertyValueSource(s)
CAS Number 57079-14-8[1][2]
Molecular Formula C₁₀H₁₅NO₅[1][2]
Molecular Weight 229.23 g/mol [2]
IUPAC Name 6-[[(Z)-3-carboxyprop-2-enoyl]amino]hexanoic acid[2]
Synonyms 6-[[(2Z)-3-Carboxy-1-oxo-2-propenyl]amino]hexanoic acid[1][2]
Appearance Solid (predicted)
Density 1.256 g/cm³ (predicted)[1]
XLogP3 -0.1 (computed)[2]
Hydrogen Bond Donors 3[2]
Hydrogen Bond Acceptors 5[2]
Storage Temperature 2-8°C, Sealed in dry conditions[1]

Core Chemistry: Synthesis and Reactivity

Rationale of Synthesis

The synthesis of this compound is a direct and high-yielding reaction based on the principles of nucleophilic acyl substitution. The primary amine of 6-aminohexanoic acid acts as a nucleophile, attacking one of the carbonyl carbons of maleic anhydride. This leads to the opening of the anhydride ring to form the corresponding maleamic acid.

The key advantages of this pathway are:

  • Stereospecificity: The use of maleic anhydride (the cis-isomer) directly yields the desired (Z)-isomer of the final product. The reaction conditions are typically mild enough to prevent isomerization to the more thermodynamically stable (E)-isomer (fumaramic acid derivative).

  • High Atom Economy: The reaction is an addition, with no byproducts formed, making it an efficient and clean transformation.

  • Readily Available Starting Materials: Both 6-aminohexanoic acid and maleic anhydride are common, inexpensive bulk chemicals.[3]

Synthesis_Pathway Synthesis of this compound cluster_reactants Reactants cluster_product Product Reactant1 6-Aminohexanoic Acid (H₂N-(CH₂)₅-COOH) Reaction_Node Nucleophilic Acyl Substitution (Ring Opening) Reactant1->Reaction_Node Nucleophilic Amine Reactant2 Maleic Anhydride (cis-butenedioic anhydride) Reactant2->Reaction_Node Electrophilic Anhydride Product This compound (HOOC-CH=CH-CONH-(CH₂)₅-COOH) Reaction_Node->Product Forms Amide & Carboxylic Acid

Fig 1. Synthetic pathway via nucleophilic ring opening.
Laboratory Synthesis Protocol

This protocol describes a robust method for the gram-scale synthesis of the title compound.

Materials:

  • 6-Aminohexanoic acid (1.0 eq)

  • Maleic anhydride (1.05 eq)

  • Acetone (or other suitable polar aprotic solvent like THF or Dioxane)

  • Diethyl ether

  • Deionized water

  • Hydrochloric acid (1 M)

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-aminohexanoic acid in a minimal amount of warm deionized water. In a separate flask, dissolve maleic anhydride in acetone.

  • Reaction: Slowly add the maleic anhydride solution dropwise to the stirring solution of 6-aminohexanoic acid at room temperature. An immediate exothermic reaction may be observed, and a white precipitate may begin to form.

  • Stirring: Allow the reaction mixture to stir at room temperature for 2-4 hours to ensure complete reaction.

  • Isolation: If a precipitate has formed, cool the mixture in an ice bath for 30 minutes and collect the solid product by vacuum filtration. If no precipitate forms, reduce the solvent volume under reduced pressure.

  • Purification: The crude product can be purified by recrystallization. Add the crude solid to a minimal amount of hot water to dissolve it. If the product is highly soluble, acidification with 1 M HCl to a pH of ~2-3 will protonate the carboxylates and induce precipitation.

  • Washing & Drying: Wash the filtered solid with cold diethyl ether to remove any unreacted maleic anhydride and residual solvent. Dry the purified white solid under vacuum to a constant weight.

  • Characterization: Confirm the identity and purity of the product using techniques outlined in Section 5.0.

Key Applications & Methodologies

The bifunctional nature of this molecule makes it an ideal heterobifunctional linker, primarily for bioconjugation and advanced materials science.[1]

Application as a Linker in Bioconjugation

This molecule serves as a precursor to a maleimide-functionalized linker, one of the most widely used tools for selectively conjugating molecules to proteins via cysteine residues. The hexanoic acid moiety provides a flexible spacer arm, which is often crucial for maintaining the biological activity of the conjugated protein.

4.1.1 Principle of Thiol-Maleimide Conjugation

The core workflow involves two main stages:

  • Amide Bond Formation: One of the carboxylic acid groups (typically the one on the hexanoic acid chain for steric reasons) is activated and coupled to a primary amine on a drug, probe, or other molecule of interest.

  • Maleimide Formation & Thiol Reaction: The maleamic acid is cyclized via dehydration to form the highly reactive maleimide ring. This maleimide then undergoes a selective Michael addition reaction with the thiol group of a cysteine residue on a target protein, forming a stable thioether bond.

4.1.2 Experimental Workflow: Conjugation of a Small Molecule to a Protein

This protocol provides a self-validating system for the controlled conjugation of an amine-containing small molecule (SM) to a cysteine-containing protein (PRO-SH).

Bioconjugation_Workflow Bioconjugation Workflow Start Start: (Z)-6-(3-Carboxyacrylamido) hexanoic acid (Linker) Step1 Step 1: Carboxyl Activation (Hexanoic Acid End) + EDC / NHS Start->Step1 Active_Ester NHS-Ester Activated Linker Step1->Active_Ester Forms stable intermediate Step2 Step 2: Amine Coupling + Small Molecule (SM-NH₂) Active_Ester->Step2 SM_Linker SM-Linker Conjugate (Maleamic Acid Form) Step2->SM_Linker Forms amide bond Step3 Step 3: Maleimide Formation (Dehydration, e.g., Acetic Anhydride) SM_Linker->Step3 Maleimide_Linker SM-Linker Conjugate (Maleimide Form) Step3->Maleimide_Linker Forms reactive ring Step4 Step 4: Thiol Conjugation + Protein (PRO-SH) Maleimide_Linker->Step4 Final_Product Final Product: SM-Linker-S-PRO Step4->Final_Product Forms stable thioether bond

Fig 2. Workflow for protein conjugation using the linker.

Protocol:

  • Carboxyl Activation:

    • Dissolve the linker (1.2 eq) in anhydrous DMF.

    • Add N-Hydroxysuccinimide (NHS, 1.2 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 eq).

    • Stir under an inert atmosphere (N₂ or Ar) at room temperature for 1 hour. This creates the NHS-ester activated linker.

  • Coupling to Amine-Containing Molecule:

    • Dissolve the amine-containing small molecule (SM-NH₂, 1.0 eq) in anhydrous DMF.

    • Add this solution to the activated linker mixture from Step 1.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA, 3.0 eq) to scavenge acid and drive the reaction.

    • Stir at room temperature for 4-12 hours. Monitor reaction progress by LC-MS.

  • Maleimide Formation (Cyclization):

    • To the crude reaction mixture from Step 2, add acetic anhydride (5.0 eq) and a catalytic amount of sodium acetate.

    • Heat the mixture to 50-60°C for 1-2 hours. This dehydrates the maleamic acid to the maleimide.

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Purify the maleimide-functionalized small molecule by flash chromatography.

  • Conjugation to Protein:

    • Prepare the protein (PRO-SH) in a suitable conjugation buffer (e.g., phosphate-buffered saline, pH 7.0-7.4, with EDTA to prevent disulfide bond formation).

    • Dissolve the purified maleimide-functionalized molecule (from Step 3) in a minimal amount of a water-miscible co-solvent like DMSO.

    • Add the maleimide solution to the protein solution in a 5-10 fold molar excess.

    • Incubate at 4°C or room temperature for 2-4 hours.

    • Quench any unreacted maleimide by adding a small molecule thiol like L-cysteine or β-mercaptoethanol.

  • Purification and Characterization:

    • Remove the excess small molecule reagents and quenched maleimide from the protein conjugate using size-exclusion chromatography (SEC) or dialysis.

    • Characterize the final conjugate using SDS-PAGE (to observe the increase in molecular weight), UV-Vis spectroscopy (to determine the degree of labeling if the small molecule has a chromophore), and mass spectrometry (MALDI-TOF or ESI-MS).

Application in Polymer & Materials Science

The molecule's dual carboxylic acid groups and the polymerizable alkene make it a functional monomer for creating advanced materials.[1]

  • Functional Hydrogels: It can be copolymerized with monomers like acrylamide or acrylic acid. The pendant hexanoic acid chains can be used for post-polymerization modification, such as conjugating bioactive molecules. The two carboxyl groups per unit allow for extensive ionic cross-linking with divalent cations (e.g., Ca²⁺) to form stable hydrogels for drug delivery.

  • Biodegradable Coatings: The molecule can be used to modify the surface of biodegradable polymers (like polysaccharides).[1] The carboxylic acid groups can form esters or amides with hydroxyl or amine groups on the polymer backbone, while the maleamic acid end provides a handle for further functionalization, improving biocompatibility or creating surfaces for cell adhesion. This is consistent with its mention in patents related to medical articles and ocular implants.[1]

Analytical & Quality Control

Rigorous analytical characterization is essential to ensure the purity and identity of the compound before its use in sensitive applications like drug development.

Analytical TechniquePurpose & Expected ResultsSource(s)
HPLC-UV Purity assessment. An isocratic or gradient method with a C18 column, using a mobile phase of acetonitrile/water with an acid modifier (e.g., TFA or formic acid), should show a single major peak. Detection at ~200-210 nm.[4]
¹H NMR Structural confirmation. Expect to see characteristic peaks for the cis-alkene protons (two doublets, J≈12 Hz), methylene groups of the hexanoic chain, and broad signals for the amide and carboxylic acid protons.[5]
¹³C NMR Confirms the carbon skeleton. Expect signals for two carbonyl carbons (amide and acid), two sp² carbons of the alkene, and four distinct sp³ carbons for the aliphatic chain. PubChem indicates spectral data is available.[2]
FTIR Spectroscopy Functional group identification. Expect strong, broad O-H stretches (~3000 cm⁻¹) for the carboxylic acids, an N-H stretch (~3300 cm⁻¹), strong C=O stretches (~1700 cm⁻¹ for acid, ~1650 cm⁻¹ for amide I), and a C=C stretch (~1640 cm⁻¹). PubChem indicates spectral data is available.[2]
Mass Spectrometry (MS) Molecular weight confirmation. ESI-MS in negative mode should show a prominent ion at m/z 228.08 [M-H]⁻. High-resolution MS should confirm the exact mass of 229.0950.[2][6]
Protocol for HPLC-UV Purity Analysis
  • Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in a 50:50 mixture of water:acetonitrile at ~1 mg/mL.

Broader Context and Future Directions

This compound is more than a simple chemical; it is an enabling tool in fields where molecular precision is paramount. While this specific linker is not as widely documented as some commercial alternatives, its fundamental structure represents a class of reagents critical to modern pharmaceutical research.

  • Drug Delivery and ADCs: The principles outlined in its use as a bioconjugation linker are the foundation of Antibody-Drug Conjugates (ADCs), where potent cytotoxic drugs are linked to monoclonal antibodies for targeted cancer therapy. The stability and reactivity of the maleimide group are key to the success of many approved and clinical-stage ADCs.

  • Advanced Diagnostics: Similar linkers are used to attach fluorescent dyes, radioisotopes, or affinity tags (like biotin) to antibodies or proteins for use in diagnostic assays such as ELISA, Western blotting, and in vivo imaging.

  • Gene Editing and Delivery: The development of targeted delivery systems for CRISPR/Cas9 and other gene-editing technologies relies on the ability to conjugate nucleic acids or the entire protein-RNA complex to targeting ligands.[7] Bifunctional linkers are essential for creating these complex biotherapeutics.

Future research may focus on modifying the hexanoic acid backbone—for instance, by incorporating polyethylene glycol (PEG) units to enhance solubility and reduce immunogenicity—or by replacing the maleimide precursor with alternative thiol-reactive groups to modulate the stability of the final conjugate.

References

  • This compound Information. LookChem. [Link]

  • This compound Compound Summary. PubChem, National Center for Biotechnology Information. [Link]

  • Al-Bayati, F. A., & Al-Amiery, A. A. (2018). Evaluation of Maleamic Acid Derivatives Against Some Pathogenic Fungi. Research Journal of Pharmacy and Technology. [Link]

  • Awad, A. A. H., & Kareem, M. M. (2022). Synthesis of biological active compounds based on derivatives of maleimide. AIP Conference Proceedings. [Link]

  • Graf, N., et al. (2004). Synthesis and biological activity of water-soluble maleimide derivatives of the anticancer drug carboplatin designed as albumin-binding prodrugs. Bioconjugate Chemistry. [Link]

  • Hussein, F. H., & Gatea, H. S. (2018). Synthesis and biological activity of some maleimide derivatives. ResearchGate. [Link]

  • Piutti, A. (1962). The Chemistry of Maleimide and Its Derivatives. I. N-Carbamylmaleimide. Journal of Medicinal and Pharmaceutical Chemistry. [Link]

  • Inoue, M., et al. (2015). Synthetic route for pH-responsive poly(6-(acrylamido)hexanoic acid). ResearchGate. [Link]

  • Grewal, D., et al. (2024). Optimizing hexanoic acid biosynthesis in Saccharomyces cerevisiae for the de novo production of olivetolic acid. Biotechnology for Biofuels and Bioproducts. [Link]

  • Biochemical synthesis of 6-amino caproic acid. (2009).
  • Li, T., et al. (2025). CRISPR/Cas9 technology in tumor research and drug development application progress and future prospects. PubMed. [Link]

  • Sinko, P. J. (1999). Drug selection in early drug development. Current Opinion in Drug Discovery & Development. [Link]

  • Gaisl, T., et al. (2023). Analysis of volatile short-chain fatty acids in the gas phase using secondary electrospray ionization coupled to mass spectrometry. Analytical Methods. [Link]

  • HPLC Method for Analysis of 6-Aminocaproic acid. SIELC Technologies. [Link]

  • Vertex and CRISPR Therapeutics Complete Submission of Rolling Biologics License Applications (BLAs) to the US FDA. (2023). Business Wire. [Link]

  • Ghiprison, J., et al. (2022). Development of VPC-70619, a Small-Molecule N-Myc Inhibitor as a Potential Therapy for Neuroendocrine Prostate Cancer. Molecules. [Link]

Sources

(Z)-6-(3-Carboxyacrylamido)hexanoic acid IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of (Z)-6-(3-Carboxyacrylamido)hexanoic acid , a critical intermediate in the synthesis of heterobifunctional linkers used in Antibody-Drug Conjugates (ADCs).[1]

Precursor Dynamics, Synthesis, and Role in Bioconjugation[1]

Executive Summary

This compound (CAS: 57079-14-8) is the acyclic maleamic acid intermediate formed during the synthesis of 6-maleimidohexanoic acid (6-MHA) .[1] While 6-MHA is the active "linker" moiety used to conjugate cytotoxic payloads to antibodies via cysteine residues, the (Z)-maleamic acid precursor represents a critical checkpoint in chemical manufacturing controls (CMC).[1]

Understanding this compound is essential for two reasons:

  • Synthesis Efficiency: It is the direct product of the acylation of 6-aminocaproic acid by maleic anhydride.[1] Failure to cyclize this intermediate results in low yields of the active maleimide linker.

  • ADC Stability: In physiological conditions, the maleimide ring of an ADC linker can undergo hydrolysis (ring-opening), reverting to a succinamic acid derivative.[1] However, the (Z)-maleamic acid discussed here is the unsaturated precursor, distinct from the saturated succinamic acid degradation product, though they share structural homology in the open-chain state.[1]

Chemical Identity & Nomenclature[2][3]

This compound exists as the cis (Z) isomer, a stereochemical requirement derived from the maleic anhydride starting material.[1] The trans (E) isomer (fumaramic acid derivative) cannot undergo the necessary cyclodehydration to form the maleimide ring due to geometric constraints.[1]

Table 1: Physicochemical Profile
PropertyData
IUPAC Name (2Z)-4-[(5-Carboxypentyl)amino]-4-oxobut-2-enoic acid
Common Synonyms [1][2] • 6-Maleamic acid hexanoic acid[1][3][2][4][5]• N-Maleoyl-6-aminocaproic acid (Open Form)• 6-[[(Z)-3-Carboxyacryloyl]amino]hexanoic acid
CAS Number 57079-14-8
Molecular Formula C₁₀H₁₅NO₅
Molecular Weight 229.23 g/mol
Stereochemistry (Z)-Isomer (Cis-butenedioic acid derivative)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in cold water.[1]
pKa ~3.5 (Carboxylic acid), ~4.5 (Amide/Carboxyl interaction)

Synthetic Pathways & Mechanism

The synthesis of maleimide linkers is a two-step process. The compound is the stable intermediate of Step 1 (Acylation) and the substrate for Step 2 (Cyclodehydration).[1]

Mechanism of Action[7]
  • Acylation (Formation): The nucleophilic amine of 6-aminocaproic acid attacks the carbonyl carbon of maleic anhydride.[1] This ring-opening reaction preserves the cis (Z) configuration of the double bond, yielding This compound .[1]

  • Cyclodehydration (Consumption): Under acidic conditions and heat (or using dehydrating agents like HMDS or Acetic Anhydride), the carboxylic acid group of the maleamic acid attacks the amide nitrogen, eliminating water to close the ring and form 6-Maleimidohexanoic acid .[1]

Critical Process Parameter: Isomerization

If the reaction temperature is uncontrolled or if catalysis is inefficient, the (Z)-isomer can isomerize to the thermodynamically more stable (E)-isomer (Fumaramic acid derivative) .[1]

  • Consequence: The (E)-isomer cannot cyclize.[1] It becomes a permanent impurity that lowers the conjugation potential of the final linker batch.

Pathway Visualization

The following diagram illustrates the synthesis flow and the competing isomerization pathway.

SynthesisPathway MA Maleic Anhydride (Starting Material) Z_Acid (Z)-6-(3-Carboxyacrylamido) hexanoic acid (The Topic Compound) MA->Z_Acid Acylation (Acetic Acid, RT) AHA 6-Aminocaproic Acid AHA->Z_Acid E_Acid (E)-Isomer (Fumaramic Impurity) DEAD END Z_Acid->E_Acid Isomerization (Heat/Catalyst failure) Maleimide 6-Maleimidohexanoic Acid (Active Linker) Z_Acid->Maleimide Cyclodehydration (-H₂O, Reflux) E_Acid->Maleimide Cannot Cyclize

Figure 1: Synthetic pathway distinguishing the productive (Z)-pathway from the non-productive (E)-isomerization.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Note: This protocol isolates the open-chain intermediate.[1]

Reagents:

  • Maleic Anhydride (1.0 eq)[1]

  • 6-Aminocaproic Acid (1.0 eq)[1]

  • Glacial Acetic Acid (Solvent)[6][7]

Methodology:

  • Dissolution: Dissolve 6-aminocaproic acid in glacial acetic acid at room temperature.

  • Addition: Slowly add Maleic Anhydride to the solution with vigorous stirring. The reaction is exothermic; maintain temperature < 30°C to prevent premature cyclization or isomerization.

  • Reaction: Stir for 2–4 hours at room temperature. The product, This compound , will often precipitate as a white solid due to lower solubility compared to the starting materials.[1]

  • Isolation: Filter the precipitate. Wash with cold diethyl ether to remove unreacted anhydride.

  • Validation: Analyze via HPLC. The "Open" form elutes earlier than the "Closed" maleimide form on C18 columns due to the free carboxylic acid groups increasing polarity.

Protocol B: Conversion to 6-Maleimidohexanoic Acid (Cyclization)

Note: This step converts the topic compound into the active linker.[1]

Methodology:

  • Suspend the isolated (Z)-maleamic acid in toluene or acetic acid.[1]

  • Add a dehydrating agent (e.g., Acetic Anhydride with Sodium Acetate catalyst).

  • Reflux at 80–100°C for 2–4 hours.

  • Workup: Remove solvent under vacuum.[1][6][7] Extract with Ethyl Acetate/Water.[6] The organic layer contains the cyclized 6-Maleimidohexanoic acid .[1]

Applications in Drug Development[12]

Linker Chemistry (ADCs)

This compound is the backbone of the EMCS (N-ε-Maleimidocaproyloxy)succinimide ester) linker system.[1]

  • Function: The 6-carbon chain acts as a spacer, reducing steric hindrance between the antibody and the cytotoxic payload.[1]

  • Quality Control: High purity of the (Z)-precursor is required. Presence of the (E)-isomer results in "dead" linkers that contain the spacer but lack the thiol-reactive maleimide group.

Protein Surface Engineering

Researchers use the activated ester of this acid to introduce maleimide groups onto protein surfaces (e.g., BSA, KLH) for vaccine conjugation.

  • Self-Validating Step: If the conjugation fails (no thiol reactivity), it indicates the precursor hydrolyzed back to the open This compound form, effectively capping the amine without providing a reactive handle.[1]

References

  • PubChem. this compound - Compound Summary. National Library of Medicine. [Link]

  • Kida, S., et al. (2007).[5] Studies on heterobifunctional cross-linking reagents, 6-maleimidohexanoic acid active esters.[1][2][5] Chemical & Pharmaceutical Bulletin.[5] [Link]

Sources

Methodological & Application

(Z)-6-(3-Carboxyacrylamido)hexanoic acid protein labeling protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of (Z)-6-(3-Carboxyacrylamido)hexanoic Acid in Protein Bioconjugation

Executive Summary

This compound (CAS: 57079-14-8) serves as the critical open-ring precursor to 6-maleimidohexanoic acid (6-MHA), a foundational heterobifunctional linker in bioconjugation. While often overlooked in favor of pre-activated esters (like EMCS), utilizing the precursor offers researchers precise control over linker architecture, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and hapten-carrier immunogens.

This guide details the activation and application of this molecule. Unlike standard reagents, this precursor requires a specific "activation-cyclization" workflow to generate the thiol-reactive maleimide moiety before protein labeling can occur.

Key Applications:

  • Synthesis of custom heterobifunctional crosslinkers (Amine-to-Thiol).

  • Preparation of immunogens (BSA/KLH conjugation) via the "Maleimide Method."

  • Introduction of acid-labile maleamic acid residues for charge-reversal studies (specialized application).

Mechanistic Workflow

The effective use of this compound relies on a two-phase chemical transformation: Cyclization (to form the maleimide warhead) and Activation (to enable amine coupling).

Bioconjugation_Workflow Precursor (Z)-6-(3-Carboxyacrylamido) hexanoic acid (Open Ring Precursor) Cyclization Phase 1: Cyclization (ZnCl2 / HMDS or Ac2O) Precursor->Cyclization Dehydration Maleimide 6-Maleimidohexanoic Acid (6-MHA) (Active Thiol-Reactive) Cyclization->Maleimide Ring Closure Activation Phase 2: Carboxyl Activation (EDC / NHS) Maleimide->Activation Esterification Conjugation Protein Labeling (Amine or Thiol Target) Maleimide->Conjugation Direct EDC Coupling NHS_Ester NHS-Activated Linker (Amine-Reactive) Activation->NHS_Ester Intermediate NHS_Ester->Conjugation Bioconjugation

Figure 1: The chemical trajectory from the open-ring precursor to the active bioconjugation agent.

Protocol Phase I: Linker Activation (Cyclization)

Objective: Convert the inert maleamic acid moiety into a thiol-reactive maleimide group. Note: If you intend to use the molecule solely for charge modification (introducing negative charge via the carboxylic acid), skip to Phase II. For standard crosslinking, this step is mandatory.

Reagents:

  • This compound[1][2]

  • Acetic Anhydride (

    
    )
    
  • Sodium Acetate (NaOAc)[3]

  • Glacial Acetic Acid[3][4]

Methodology:

  • Dissolution: Dissolve 1.0 g (4.36 mmol) of the precursor in 10 mL of glacial acetic acid in a round-bottom flask.

  • Catalyst Addition: Add 200 mg of anhydrous Sodium Acetate.

  • Dehydration: Add 2.0 mL of Acetic Anhydride dropwise while stirring.

  • Reaction: Heat the mixture to 80°C for 2 hours . Critical: Do not exceed 100°C to prevent polymerization of the maleimide double bond.

  • Quenching & Workup: Cool to room temperature. Pour the mixture into 50 mL of ice-cold water. The cyclized 6-MHA often precipitates as a white/off-white solid.

  • Purification: Extract with ethyl acetate (

    
     mL), dry over 
    
    
    
    , and concentrate under vacuum.
    • Validation: Check absorbance at 300 nm (characteristic of maleimide) or disappearance of the amide proton in NMR.

Protocol Phase II: Protein Labeling (Two-Step Strategy)

Once cyclized to 6-Maleimidohexanoic acid (6-MHA) , the molecule acts as a heterobifunctional linker. The following protocol describes coupling this linker to Protein A (via Lysine) and subsequently to Protein B/Peptide (via Cysteine).

Step A: Activation of the Carboxyl Group

Since 6-MHA has a terminal carboxylic acid, it must be activated to an NHS-ester in situ before reacting with protein amines.

Reagents:

  • 6-MHA (from Phase I)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)[5]

  • Dry DMF or DMSO

Procedure:

  • Dissolve 6-MHA (10 mg) in 1 mL dry DMF.

  • Add 1.2 equivalents of EDC and 1.2 equivalents of NHS.

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Result: Formation of the semi-stable NHS-ester (functionally equivalent to commercial EMCS).

Step B: Conjugation to Protein A (Lysine Targeting)

Buffer System: PBS, pH 7.2–7.5. Avoid primary amines (Tris, Glycine).

  • Equilibration: Buffer exchange Protein A (1–5 mg/mL) into PBS (pH 7.2).

  • Coupling: Add the activated NHS-Linker solution (from Step A) to the protein solution.

    • Ratio: Use a 10–20 fold molar excess of linker over protein.

    • Solvent: Ensure final DMF/DMSO concentration is <10% to prevent protein denaturation.

  • Incubation: React for 1 hour at RT or 2 hours at 4°C.

  • Purification (Critical): Remove excess linker using a Desalting Column (e.g., Zeba Spin, Sephadex G-25) equilibrated with Conjugation Buffer (pH 6.5–7.0) .

    • Why pH change? Maleimides are most stable and specific for thiols at pH 6.5–7.0. Higher pH increases hydrolysis risk.

Step C: Conjugation to Protein B/Peptide (Thiol Targeting)
  • Preparation: Ensure Protein B or the target peptide has reduced thiols (use TCEP if necessary, then remove TCEP).

  • Mixing: Mix the Maleimide-activated Protein A (from Step B) with Protein B.

    • Ratio: Typically 1:1 to 1:3 molar ratio depending on molecular weights.

  • Incubation: React for 2 hours at RT or overnight at 4°C.

  • Final Purification: Isolate the conjugate via Size Exclusion Chromatography (SEC).

Data Analysis & Troubleshooting

Quantitative Assessment
ParameterMethodTarget Metric
Maleimide Incorporation Ellman’s Reagent Assay2–5 maleimides per protein (IgG)
Conjugate Yield SDS-PAGE / HPLC>80% monomeric conjugate
Linker Hydrolysis Mass Spectrometry+18 Da shift (indicates ring opening)
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Thiol Reactivity Maleimide HydrolysisEnsure pH < 7.5 during storage/handling. Use fresh linker.
Precipitation High Linker HydrophobicityReduce molar excess of linker; add 0.05% Tween-20.
No Conjugation Incomplete CyclizationVerify Phase I product. Open-ring precursor does not react with thiols effectively.

References

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (The definitive guide on heterobifunctional crosslinkers and maleimide chemistry).

  • Kalia, J., & Raines, R. T. (2010). Advances in Bioconjugation. Current Organic Chemistry. (Discusses the stability and hydrolysis rates of maleimides vs. maleamic acids).

  • PubChem. (n.d.). This compound Compound Summary. National Library of Medicine.[1]

  • Partis, M. D., et al. (1983). Cross-linking of protein by omega-maleimido alkanoyl N-hydroxysuccinimide esters. Journal of Protein Chemistry. (Foundational paper on EMCS-type linkers derived from aminocaproic acid).

Sources

Step-by-step guide for using (Z)-6-(3-Carboxyacrylamido)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols for Bioconjugation and Linker Chemistry

Introduction & Core Utility

(Z)-6-(3-Carboxyacrylamido)hexanoic acid (CAS: 57079-14-8) is a critical intermediate in the chemistry of bioconjugation.[1] Structurally, it is the maleamic acid derivative formed by the reaction of maleic anhydride with 6-aminohexanoic acid.

In drug development and chemical biology, this compound serves three pivotal roles:

  • Synthetic Precursor: It is the direct acyclic precursor to 6-Maleimidohexanoic acid (6-MHA) , a widely used non-cleavable crosslinker (often converted to EMCS or Sulfo-EMCS).[1]

  • Analytical Standard: It represents the hydrolyzed (inactive) form of maleimide-functionalized linkers.[1] In Antibody-Drug Conjugates (ADCs), the detection of this species quantifies linker degradation (maleimide ring-opening).[1]

  • pH-Sensitive Linker Motif: As a maleamic acid, it exhibits pH-dependent stability.[1] While less labile than dimethylmaleic derivatives, it is used to study acid-catalyzed amide cleavage mechanisms in controlled-release systems.[1]

Chemical Mechanism & Signaling Pathway

The utility of this compound revolves around the Maleamic Acid ⇌ Maleimide equilibrium. Understanding this pathway is essential for controlling linker stability.

Pathway Diagram: Synthesis and Hydrolysis

The following diagram illustrates the cyclization of the maleamic acid to the active maleimide and its potential hydrolytic degradation.

MaleamicAcidPathway Precursors Maleic Anhydride + 6-Aminohexanoic Acid Maleamic (Z)-6-(3-Carboxyacrylamido) hexanoic acid (The Compound) Precursors->Maleamic Acylation (Fast) Maleamic->Precursors Acidic Cleavage (pH < 5) Maleimide 6-Maleimidohexanoic Acid (Active Crosslinker) Maleamic->Maleimide Cyclization (Ac2O / NaOAc, Heat) HydrolysisProd Ring-Opened Impurity (Inactive) Maleimide->HydrolysisProd Hydrolysis (pH > 8 or prolonged storage)

Caption: The central role of this compound as both the precursor to the active maleimide linker and the degradation product of maleimide hydrolysis.[1][2]

Experimental Protocols

Protocol A: Cyclization to 6-Maleimidohexanoic Acid

Purpose: To convert the inactive maleamic acid precursor into the active maleimide crosslinker for bioconjugation. Scope: Synthesis of linkers for ADCs or protein labeling.

Reagents:

  • This compound (Starting Material)[1]

  • Acetic Anhydride (

    
    )[1]
    
  • Sodium Acetate (NaOAc), anhydrous[1]

  • Toluene or DMF (Solvent)[1]

Step-by-Step Methodology:

  • Preparation: Dissolve 1.0 equivalent of this compound in anhydrous toluene (or DMF if solubility is an issue).

  • Catalyst Addition: Add 0.1–0.5 equivalents of anhydrous NaOAc.

  • Dehydration: Add 2.0–3.0 equivalents of Acetic Anhydride dropwise under stirring.

  • Reaction: Heat the mixture to 80–100°C for 2–4 hours. Monitor by TLC or HPLC (disappearance of the polar maleamic acid peak).[1]

  • Work-up:

    • Cool to room temperature.

    • Remove solvent under reduced pressure.

    • Extract with ethyl acetate/water to remove acetic acid and salts.

    • Dry the organic layer over

      
       and concentrate.
      
  • Purification: Recrystallize from isopropanol/hexane or purify via silica gel chromatography (typically eluting with DCM/MeOH).[1]

  • Validation: Confirm structure by NMR (appearance of singlet at ~6.7 ppm for maleimide protons) and disappearance of amide NH signals.

Protocol B: Analytical Monitoring of Linker Stability (HPLC)

Purpose: To quantify the degradation of maleimide linkers in a sample.[1] Maleimides slowly hydrolyze back to the maleamic acid form in aqueous buffers, losing their reactivity toward thiols. Scope: Quality Control (QC) of commercial Maleimide-activated proteins or linkers.

Method Parameters:

ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm)
Mobile Phase A Water + 0.1% Trifluoroacetic Acid (TFA)
Mobile Phase B Acetonitrile (ACN) + 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
Detection UV at 220 nm (Amide/Carboxyl) and 300 nm (Maleimide specific)

Execution:

  • Standard Preparation: Prepare a 1 mg/mL stock of this compound in 50:50 Water:ACN.

  • Sample Preparation: Dissolve the maleimide sample (e.g., 6-Maleimidohexanoic acid) in buffer (pH 7.[1]4) and incubate at 37°C. Take aliquots at t=0, 24h, 48h.

  • Analysis: Inject 10 µL of Standard and Sample.

  • Interpretation:

    • Maleimide (Active): Elutes later (more hydrophobic).[1] Absorbance at 300 nm is high.

    • Maleamic Acid (Inactive): Elutes earlier (more polar due to free carboxyl and amide).[1] Absorbance at 300 nm is significantly lower or negligible compared to 220 nm.

    • Calculation: % Hydrolysis = [Area(Maleamic) / (Area(Maleamic) + Area(Maleimide))] × 100.[1]

Protocol C: pH-Sensitivity Assessment (Cleavage Study)

Purpose: To evaluate the acid-lability of the amide bond for controlled release applications.[1] Mechanism: At pH < 5, the carboxyl group of the maleamic acid moiety acts as an intramolecular catalyst, cleaving the amide bond to release the amine (6-aminohexanoic acid) and maleic anhydride (which hydrolyzes to maleic acid).[1]

Workflow:

  • Buffer Setup: Prepare buffers at pH 4.0 (Acetate), pH 5.5 (Acetate/MES), and pH 7.4 (PBS).

  • Incubation: Dissolve this compound (1 mM) in each buffer. Maintain at 37°C.

  • Sampling: Analyze aliquots by HPLC every hour for 6 hours, then at 24 hours.

  • Data Analysis: Plot the remaining concentration of the parent compound vs. time.

    • Expectation: Stability at pH 7.4 > pH 5.5 > pH 4.0.

    • Note: Unsubstituted maleamic acids are generally more stable than dialkyl derivatives (e.g., dimethylmaleic), often requiring lower pH for rapid cleavage.[1]

Data Interpretation & Troubleshooting

Comparative Properties Table
FeatureThis compound6-Maleimidohexanoic Acid
Role Precursor / DegradantActive Crosslinker
Reactive Group Carboxylic Acids (x2)Maleimide + Carboxylic Acid
Thiol Reactivity None (Inert to Cysteine)High (Specific for Cysteine)
HPLC Retention Early (Polar)Late (Hydrophobic)
UV Absorbance Strong at 210-220 nmStrong at 300 nm (Double bond in ring)
Stability Stable solid; hydrolyzes at low pHMoisture sensitive; hydrolyzes at high pH
Troubleshooting Guide
  • Problem: Incomplete cyclization during Protocol A.

    • Solution: Ensure NaOAc is anhydrous (fused).[1] Water inhibits the dehydration. Increase reaction time or temperature slightly (up to 110°C).

  • Problem: Double peaks in HPLC for the Maleamic Acid.

    • Cause: Isomerization.[3][4][5] The (Z)-isomer (cis) is required for cyclization.[1] Isomerization to the (E)-isomer (Fumaramic acid derivative) prevents cyclization and appears as a distinct peak.[1]

    • Fix: Avoid excessive heating during the synthesis of the maleamic acid precursor. If (E)-isomer is present, recrystallization is required.[1]

References

  • Kida, S., et al. (2007).[1] "Studies on heterobifunctional cross-linking reagents, 6-maleimidohexanoic acid active esters." Chemical & Pharmaceutical Bulletin, 55(4), 685-687.[1]

  • Kirby, A. J., & Lancaster, P. W. (1972).[1] "Structure and efficiency in intramolecular and enzymic catalysis. Catalysis of amide hydrolysis by the carboxy-group of substituted maleamic acids." Journal of the Chemical Society, Perkin Transactions 2, 1206-1211.[1]

  • Rozanowska, M., et al. (2022).[1][3] "Evidence of Isomerization in the Michael-Type Thiol-Maleimide Addition: Click Reaction between L-Cysteine and 6-Maleimidehexanoic Acid." Molecules, 27(16), 5123.[1]

  • Thermo Scientific. "6-Maleimidohexanoic acid Product Information." Fisher Scientific.

Sources

Purification of (Z)-6-(3-Carboxyacrylamido)hexanoic acid conjugates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification and Stability Management of (Z)-6-(3-Carboxyacrylamido)hexanoic Acid Conjugates

Abstract

This guide details the purification strategies for conjugates incorporating This compound , a critical intermediate often referred to as the maleamic acid precursor to the widely used 6-maleimidohexanoic acid (EMCS/6-MC) linker.[1] While typically cyclized to form maleimides for thiol-conjugation, the open-chain maleamic acid form is increasingly relevant in pH-sensitive drug delivery and as a stabilized hydrolysis product of antibody-drug conjugates (ADCs).[1] This note addresses the unique challenge of purifying these hydrophilic, dicarboxylic acid linkers while preventing unwanted cyclization (to maleimide) or amide hydrolysis.

Chemical Basis & Stability Profile

To purify these conjugates effectively, one must understand the dynamic equilibrium between the open-chain maleamic acid and the closed-ring maleimide.

  • The Molecule: this compound contains a cis-butenedioic acid monoamide moiety.[1]

  • The "Z" Factor: The (Z) (cis) configuration places the carboxylic acid and the amide group on the same side of the double bond. This geometry is required for cyclization to the maleimide but also facilitates intramolecular catalysis of hydrolysis.

  • The Purification Paradox:

    • Acidic pH (< 4.0): Promotes cyclization to the maleimide form (the impurity in this context) or cleavage of the amide bond (in highly acidic, heated conditions).

    • Basic pH (> 8.0): Stabilizes the open form as a dianion but risks hydrolyzing the payload-linker ester/amide bonds.

    • Target Window: pH 6.0 – 7.5 . This range maintains the maleamic acid in its ionized, stable state while preventing cyclization.

Mechanism of Interconversion

The following diagram illustrates the equilibrium that must be controlled during purification.

ChemicalEquilibrium Maleamic (Z)-6-(3-Carboxyacrylamido) hexanoic acid Conjugate (OPEN FORM - TARGET) Maleimide 6-Maleimidohexanoic acid Conjugate (CLOSED FORM - IMPURITY) Maleamic->Maleimide Acidic pH / Heat Dehydration Hydrolysis Cleaved Amine + Maleic Acid (DEGRADATION) Maleamic->Hydrolysis Strong Acid Prolonged Storage Maleimide->Maleamic pH > 8.0 Hydrolysis

Figure 1: The stability equilibrium of maleamic acid linkers. Purification conditions must avoid the red pathway (cyclization) while minimizing the gray pathway (degradation).

Analytical Characterization Before Purification

Before initiating preparative purification, the crude conjugate must be profiled to distinguish the open acid form from the closed maleimide.

FeatureOpen Form (Maleamic Acid)Closed Form (Maleimide)Detection Method
Polarity High (Dicarboxylic acid)Moderate (Monocarboxylic acid)RP-HPLC (Open elutes earlier)
Mass (LC-MS) M+18 (Water added)M (Parent mass)ESI-MS (Positive Mode)
UV Absorbance

~205-210 nm

~300 nm (weak n-

*)
PDA Detector
Charge @ pH 7 -2 (Dianion)-1 (Monoanion)Anion Exchange (AEX)

Critical Check: If your LC-MS spectrum shows a dominant peak at [M-18], your sample has likely cyclized to the maleimide during ionization or storage.[1] Ensure the MS source temperature is low (< 200°C) to prevent in-source cyclization artifacts.

Protocol A: Preparative RP-HPLC (Small Molecule Conjugates)

This protocol is optimized for Drug-Linker constructs (e.g., Peptide-Linker or Small Molecule-Linker) where the molecular weight is < 5 kDa.[1]

Objective: Separate the polar maleamic acid conjugate from the less polar maleimide impurity and unreacted drug.

Reagents
  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.5). Do NOT use TFA.

  • Mobile Phase B: Acetonitrile (ACN).

  • Column: C18 Preparative Column (e.g., 5 µm, 100 Å).[1]

Step-by-Step Procedure
  • Sample Preparation: Dissolve the crude conjugate in 10% ACN / 90% Mobile Phase A. Adjust pH to 6.5 using dilute

    
     if necessary. Filter through a 0.2 µm PTFE membrane.
    
  • Equilibration: Equilibrate the column with 95% A/5% B for 5 column volumes (CV).

  • Gradient Loading: Inject sample.

  • Elution Profile:

    • 0-2 min: Isocratic 5% B (Salt removal).

    • 2-20 min: Linear gradient 5% B

      
       40% B.
      
    • Note: The Maleamic Acid conjugate (more polar, -2 charge) will elute significantly earlier than the Maleimide form (-1 charge, hydrophobic ring).

  • Fraction Collection: Trigger collection based on UV 214 nm.

  • Post-Processing (Critical):

    • Do not use heat for rotary evaporation.

    • Lyophilize fractions immediately. The ammonium acetate buffer is volatile and will sublime, leaving the salt-free conjugate.

Why Ammonium Acetate? Trifluoroacetic acid (TFA) creates a local pH of ~2.[1]0. As established in maleamic acid chemistry, acidic conditions drive the equilibrium toward the maleimide ring closure [1, 2]. Ammonium acetate maintains a neutral pH, locking the molecule in the open, stable dicarboxylate form.

Protocol B: Purification of Protein Conjugates (ADCs/Albumin Binders)

This protocol applies when the linker is attached to a macromolecule (Antibody, Albumin, Enzyme).

Objective: Remove free small-molecule contaminants while preserving the open linker status on the protein surface.

Workflow Diagram

ProteinPurification Crude Crude Protein Conjugate (Contains Free Drug & Linker) TFF Step 1: TFF / Diafiltration Buffer: 20mM Histidine/PBS, pH 7.0 Crude->TFF Bulk Impurity Removal SEC Step 2: Size Exclusion (Polishing) (Removes Aggregates) TFF->SEC Aggregate Removal QC QC: HIC-HPLC (Confirm Drug-to-Antibody Ratio) SEC->QC

Figure 2: Downstream processing for macromolecular conjugates.[1] TFF is preferred over dialysis for speed, reducing hydrolysis risk.

Step-by-Step Methodology
  • Tangential Flow Filtration (TFF):

    • Use a membrane with a molecular weight cutoff (MWCO) 30-50 kDa (for antibodies).

    • Buffer: Phosphate Buffered Saline (PBS), pH 7.2.

    • Caution: Avoid Citrate buffers (acidic) or Carbonate buffers (too basic).

    • Perform 10 diavolumes to remove unconjugated linker/drug.

  • Polishing (SEC):

    • Apply retentate to a Superdex 200 (or equivalent) column.

    • Elute with PBS pH 7.2.

    • The maleamic acid linker increases the hydrophilicity of the conjugate compared to maleimide linkers. If the conjugate is an ADC, this may reduce aggregation risks typically seen with hydrophobic payloads.

Troubleshooting & Critical Control Points

ProblemRoot CauseCorrective Action
Peak Splitting (HPLC) pH fluctuation causing partial cyclization on-column.[1]Switch to high-capacity buffer (20-50 mM Ammonium Acetate). Ensure sample pH matches mobile phase.
Low Recovery Irreversible adsorption to C18 due to high polarity.[1]Switch to a "Aq" type C18 column (compatible with 100% water) or HILIC mode.
Spontaneous Cyclization Sample left in acidic solvent or heated.[1]Keep all fractions at 4°C. Lyophilize; do not rotary evaporate at >30°C.

References

  • BenchChem. A Comparative Analysis of pH-Sensitivity: Dimethylmaleic Acid vs. Maleic Acid Amides in Drug Delivery. Retrieved from [1]

  • Mdpi. Evaluation of Substituted N-Aryl Maleimide and Acrylamides for Bioconjugation. Retrieved from [1]

  • Royal Society of Chemistry. Synthesis and pH-dependent hydrolysis profiles of mono- and dialkyl substituted maleamic acids.[1][2] Organic & Biomolecular Chemistry.[1][2][3][4] Retrieved from

  • National Institutes of Health (PubChem). this compound Compound Summary.[1][5] Retrieved from

  • ResearchGate. Stability of the maleamic acid conjugates with C-2 and aryl linkers. Retrieved from

Sources

Application Note: Advanced PEGylation Strategies Using (Z)-6-(3-Carboxyacrylamido)hexanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug development professionals specializing in bioconjugation. It focuses on the strategic use of (Z)-6-(3-Carboxyacrylamido)hexanoic acid —the open-chain precursor to the industry-standard Maleimidocaproyl (MC) linker—for constructing robust PEGylated conjugates.

Executive Summary

In the landscape of Antibody-Drug Conjugates (ADCs) and PEGylated therapeutics, the Maleimidocaproyl (MC) linker is a cornerstone technology, renowned for its stability and spacer flexibility. While many researchers purchase pre-activated succinimidyl 6-maleimidocaproate (EMCS), utilizing the precursor This compound (hereafter referred to as Maleamic-C6 ) offers distinct advantages in cost, customization, and purity control.

This guide details the chemical handling, cyclization, and conjugation protocols required to transform this "open-chain" precursor into a high-fidelity PEGylation linker. By mastering the chemistry of Maleamic-C6, researchers can synthesize custom heterobifunctional PEGs and ensure minimal contamination from ring-opened impurities that plague commercial maleimide stocks.

Scientific Background & Mechanism[2]

The Molecule: Precursor vs. Linker

Maleamic-C6 is the intermediate formed during the reaction of 6-aminocaproic acid with maleic anhydride. It possesses two distinct functional ends:

  • Terminal Carboxylic Acid (Hexanoic end): Available for activation (NHS/EDC) to target primary amines on proteins or drugs.

  • Maleamic Acid Moiety (Z-3-carboxyacrylamido end): An acid-labile amide that must be cyclized to form the reactive Maleimide group.

Mechanism of Action

The utility of this molecule relies on a two-step activation pathway:[1][2]

  • Cyclization (Dehydration): The maleamic acid is dehydrated (chemically or thermally) to close the ring, forming 6-Maleimidohexanoic acid (MC-Acid) .

  • Conjugation:

    • Amine Coupling: The hexanoic acid tail is activated to an NHS ester to bind the "Payload" (Drug/Protein).

    • Thiol Coupling: The newly formed maleimide reacts specifically with Thiol-PEGs or Cysteine residues via Michael Addition.

Critical Insight - The "Ring-Opening" Equilibrium: Commercial maleimides often contain 5-10% hydrolyzed maleamic acid impurities, which are non-reactive toward thiols. Starting with the Maleamic-C6 precursor allows the scientist to perform the cyclization immediately prior to use or purify the product in-house, ensuring >98% maleimide integrity—critical for consistent PEGylation rates.

Visualization: Reaction Pathway[3][4]

The following diagram illustrates the conversion of the Maleamic-C6 precursor into the active linker and its subsequent conjugation.

G cluster_legend Key Precursor Maleamic-C6 (Open Form) Cyclization Cyclization (Ac2O / NaOAc) Precursor->Cyclization MC_Acid 6-Maleimidohexanoic Acid (Closed Ring) Cyclization->MC_Acid - H2O Activation NHS Activation (EDC / NHS) MC_Acid->Activation EMCS EMCS Linker (Active NHS Ester) Activation->EMCS Conjugation Conjugation to Amine-Drug EMCS->Conjugation Intermediate Maleimide-Linker-Drug Conjugation->Intermediate + Drug-NH2 PEGylation Thiol-PEG Addition Intermediate->PEGylation Final PEGylated Conjugate (Thiosuccinimide) PEGylation->Final + PEG-SH L1 Red: Inactive Precursor L2 Green: Stable Intermediate/Product L3 Blue: Reactive Species

Caption: Transformation pathway of Maleamic-C6 from inactive precursor to stable Thiol-Maleimide PEG conjugate.

Experimental Protocols

Protocol A: Chemical Cyclization (Synthesis of MC-Acid)

Objective: Convert this compound into reactive 6-Maleimidohexanoic acid. Scale: 10 mmol (approx. 2.3 g of precursor).

Materials:

  • This compound[3][4][5][6]

  • Acetic Anhydride (

    
    )
    
  • Sodium Acetate (anhydrous)

  • Toluene or DMF

  • Rotary Evaporator

Step-by-Step:

  • Dissolution: Suspend 2.29 g (10 mmol) of Maleamic-C6 in 30 mL of Acetic Anhydride.

  • Catalysis: Add 0.5 g of anhydrous Sodium Acetate.

  • Reaction: Heat the mixture to 90°C for 2 hours under nitrogen atmosphere. Note: The solution should turn from a suspension to a clear brownish solution.

  • Quenching/Workup:

    • Cool to room temperature.[7][1][2]

    • Remove excess acetic anhydride under reduced pressure (rotary evaporator).

    • Dissolve the residue in 50 mL Ethyl Acetate.

    • Wash 3x with water (to remove sodium acetate and acetic acid) and 1x with Brine.

  • Purification: Dry organic layer over

    
    , filter, and concentrate. Recrystallize from Isopropanol/Hexane if necessary.
    
  • QC Check: Verify cyclization by HPLC (shift in retention time) or NMR (appearance of maleimide singlet at ~6.7 ppm).

Protocol B: Activation and PEGylation (One-Pot Strategy)

Objective: Conjugate a PEG-Amine to a Protein-Thiol (or vice versa) using the linker. Scenario: Creating a Heterobifunctional PEG (NHS-PEG-Mal) starting from Maleamic-C6.

Step-by-Step:

  • Activation (NHS Ester Formation):

    • Dissolve 1 mmol of MC-Acid (from Protocol A) in dry DCM (10 mL).

    • Add 1.2 mmol N-Hydroxysuccinimide (NHS) and 1.2 mmol EDC.HCl.

    • Stir at RT for 4 hours.

    • Result: Formation of EMCS (Succinimidyl 6-maleimidohexanoate).

  • Amine Coupling (PEGylation Step 1):

    • Add 0.9 mmol of NH2-PEG-X (where X is a protected group or methoxy) to the reaction mixture.

    • Add 2 mmol DIPEA (base). Stir overnight.

    • Result:Maleimide-C6-PEG-X .

  • Thiol Conjugation (PEGylation Step 2):

    • Purify the Maleimide-PEG derivative via precipitation in Diethyl Ether.

    • Dissolve the Maleimide-PEG in PBS (pH 6.5 - 7.0). Crucial: Avoid pH > 7.5 to prevent ring hydrolysis.

    • Add Protein/Peptide with free Cysteine (molar ratio 1:1 to 1:5 depending on cost).

    • Incubate 1 hour at RT.

  • Validation: Check molecular weight increase via SDS-PAGE or MALDI-TOF.

Quantitative Data Summary

ParameterMaleamic-C6 (Precursor)MC-Acid (Cyclized)EMCS (Activated)
Molecular Weight 229.23 Da211.21 Da (-H2O)308.29 Da
Reactivity Inert to Thiols; Acid-LabileReacts with ThiolsReacts with Amines & Thiols
UV Absorbance ~200-210 nm~300 nm (weak)~260-280 nm
Storage Stability High (Solid, RT)Moderate (Keep Dry)Low (Hydrolysis prone)
Primary Use Synthesis Starting MaterialIntermediateCrosslinker

Troubleshooting & Optimization (E-E-A-T)

Issue: Low Conjugation Efficiency (Thiol Step)

  • Cause: Hydrolysis of the Maleimide ring back to Maleamic acid. This occurs if the pH is > 7.5 or if the linker was stored in wet conditions.

  • Solution: Always measure the

    
     (Maleimide absorbance) before use. If the ratio of 
    
    
    
    to concentration decreases, re-cyclize or discard. Perform conjugation at pH 6.5.

Issue: Precipitation during Cyclization

  • Cause: Polymerization of the maleimide group (thermal).

  • Solution: Add a radical inhibitor (e.g., BHT) during the heating step in Protocol A.

Issue: "Reversible" PEGylation Requirements

  • Note: If your goal is reversible PEGylation (where the PEG falls off in the endosome), do not cyclize. Instead, activate the Hexanoic COOH of the Maleamic-C6 and couple it to the drug. The remaining maleamic acid amide bond is acid-labile (pH < 5.0).

    • Mechanism:[7][1][2] Drug-NH-CO-(CH2)5-NH-CO-CH=CH-COOH. (Hydrolysis releases Amine-Linker, not native Drug).

    • Correction: For native drug release, the drug must be attached to the Maleic carboxyl. This reagent is not suitable for that specific reversible architecture; use Citraconic Anhydride instead.

References

  • Synthesis of Maleimide Linkers

    • Title: Preparation method of PEG-maleimide derivatives.[1][2]

    • Source: US P
    • URL
  • Reversible Maleamic Acid Chemistry

    • Title: Teaching an Old Compound New Tricks: Reversible Transamidation in Maleamic Acids.[7]

    • Source:Chemistry - A European Journal (via PubMed).
    • URL:[Link]

  • Title: Bioconjugate Techniques (3rd Edition).
  • PubChem Compound Summary

    • Title: this compound.[3][4][5][6]

    • Source: PubChem CID 5384149.[3]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Low conjugation efficiency with (Z)-6-(3-Carboxyacrylamido)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide addresses the technical challenges associated with (Z)-6-(3-Carboxyacrylamido)hexanoic acid , a compound frequently confused with its cyclized counterpart, Maleimidocaproic Acid (MC).

The Core Problem: If you are experiencing low conjugation efficiency (particularly with thiols), the root cause is likely the chemical state of the linker . This molecule is the open-ring maleamic acid precursor, not the active maleimide. It functions as a dicarboxylic acid with poor thiol reactivity until it is cyclized.

Troubleshooting Low Conjugation Efficiency & Protocol Optimization

Part 1: Root Cause Analysis (The Chemistry of Failure)

Before adjusting your protocol, you must verify the mechanism. The molecule This compound presents three distinct chemical challenges that differ from standard maleimide linkers.

The "Open-Ring" Trap (Thiol Reactivity)

Researchers often purchase this compound assuming it behaves like a Maleimide linker. It does not.

  • The Issue: This molecule is a Maleamic Acid (open ring). It lacks the strained cis-imide double bond required for rapid Michael addition with thiols (Cysteine).

  • The Result: If you attempt thiol conjugation at pH 6.5–7.5, you will see <5% efficiency because the open acid is electronically deactivated and sterically hindered compared to the closed maleimide ring.

  • The Fix: You must perform a Ring Closure (Cyclization) step to convert it into 6-Maleimidohexanoic acid before thiol conjugation.

The "Dual Carboxyl" Interference (Amine Coupling)

If you are using EDC/NHS to attach this linker to an amine (e.g., a Lysine on a protein):

  • The Issue: The molecule is a dicarboxylic acid . It possesses:

    • The terminal hexanoic acid carboxyl.

    • The carboxyl group on the maleic acid side (generated from the open anhydride).

  • The Result: EDC activates both carboxyl groups. This leads to:

    • Polymerization: The linker reacts with itself.

    • Crosslinking: The linker binds proteins at both ends, causing aggregation.

    • Wrong Orientation: The linker attaches via the "head" (maleic side) instead of the "tail" (hexanoic side).

Isomerization Risk (Z to E)

The (Z) designation indicates the cis geometry required for ring closure. Exposure to light or catalytic conditions can isomerize this to the (E) trans form (Fumaramic acid derivative), which cannot cyclize into a maleimide, rendering the batch permanently inactive for thiol conjugation.

Part 2: Visualizing the Problem

The following diagram illustrates the equilibrium between the inactive open form (your molecule) and the active maleimide, highlighting the failure points.

ConjugationPathways cluster_legend Pathway Legend OpenForm (Z)-6-(3-Carboxyacrylamido) hexanoic acid (OPEN RING) Cyclization Dehydration (Ac2O / NaOAc or ZnCl2 / HMDS) OpenForm->Cyclization Required Step Thiol Target Thiol (Cysteine) OpenForm->Thiol NO REACTION (Steric/Electronic Inhibition) EDC EDC/NHS Activation OpenForm->EDC Has 2x COOH Groups Maleimide 6-Maleimidohexanoic Acid (CLOSED RING) Cyclization->Maleimide Yields Active Linker Maleimide->Thiol Fast Reaction (pH 6.5-7.5) Maleimide->EDC Has 1x COOH Group Amine Target Amine (Lysine) EDC->Amine Random Orientation & Polymerization EDC->Amine Site-Specific Conjugation key1 Green = Successful Pathway key2 Red = Failure Mode

Caption: Figure 1. The critical necessity of cyclization. The open-ring starting material (Red) fails in direct thiol conjugation and causes non-specific crosslinking in amine conjugation. Cyclization (Green) masks one carboxyl group and activates the double bond.

Part 3: Troubleshooting Guides & Protocols

Scenario A: "I need to conjugate this to a Cysteine/Thiol."

Status: You are using the wrong form. The open acid will not react. Solution: You must cyclize the linker before conjugation.

Protocol 1: Chemical Ring Closure (Activation)

Use this to convert your this compound into reactive Maleimidocaproic acid.

Reagents:

  • Acetic Anhydride (

    
    )
    
  • Sodium Acetate (NaOAc)

  • Solvent: Acetic Acid or DMF

Step-by-Step:

  • Dissolution: Dissolve 100 mg of this compound in 2 mL of anhydrous acetic acid.

  • Catalysis: Add 20 mg of anhydrous Sodium Acetate.

  • Dehydration: Heat to 80°C for 2–4 hours . (Monitor via TLC or HPLC; look for the disappearance of the dicarboxylic acid peak and appearance of the less polar maleimide).

  • Workup: Remove solvent under vacuum. Resuspend in DCM/Water. Wash the organic layer with water to remove NaOAc. Dry over

    
    .
    
  • Result: You now have 6-Maleimidohexanoic acid . This product has only one free carboxyl group (on the tail) and an active maleimide ring.

  • Conjugation: You can now proceed with standard Thiol-Maleimide coupling at pH 6.5–7.5.

Scenario B: "I need to conjugate this to an Amine (Lysine)."

Status: If you use the open form, you will get crosslinking because both ends are acidic. Solution: Use the cyclized form (from Protocol 1) to ensure only the "tail" carboxyl is activated.

Protocol 2: Controlled EDC/NHS Coupling

Use this ONLY after cyclization (Protocol 1) to attach the linker to a protein/peptide.

ParameterRecommendationReason
Buffer MES (pH 4.7–6.0)EDC activation is most efficient at acidic pH.[1] Avoid Phosphate (competes) or Tris (contains amines).
Stoichiometry 1:1.2:2 (Linker:EDC:NHS)Slight excess of EDC ensures full activation of the carboxyl tail.
Reaction Time 15 min (Activation)The O-acylisourea intermediate is unstable. React with NHS immediately.
Quenching 2-Mercaptoethanol (Optional)Only if you need to stop the reaction before adding the protein (rarely needed for NHS esters).

Workflow:

  • Dissolve Cyclized Linker (Maleimidocaproic acid) in dry DMSO (10 mM).

  • Add EDC and NHS (dissolved in MES, pH 5.0). React for 15 mins at RT.

  • Add this mixture to your Protein solution (Buffer exchanged to PBS pH 7.2).

  • Incubate 1–2 hours at RT.

  • Purify immediately (Desalting column) to remove excess EDC/NHS byproducts.

Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use the open form as a pH-sensitive linker? A: Yes. This is the only valid use for the uncyclized form. Maleamic acid amides (formed if you successfully couple the carboxyls to amines) are stable at neutral pH (7.4) but hydrolyze at acidic pH (< 5.5). This is used for endosomal drug release.[2] However, synthesizing this requires protecting one of the two carboxyl groups to prevent polymerization, which is synthetically complex.

Q2: My LC-MS shows a mass +18 Da higher than expected. What happened? A: You likely have the hydrolyzed open form (Maleamic acid).

  • Maleimide Mass: M

  • Maleamic Acid Mass: M + 18 (Water). If you bought "Maleimide" but see M+18, your batch has hydrolyzed due to moisture. If you started with the (Z)-acid, you are already at M+18. You must dehydrate it (Protocol 1) to get the active mass.

Q3: Why did my solution turn yellow/brown during EDC activation? A: If you used the open (Z)-acid, you likely caused uncontrolled polymerization or side reactions with the amide backbone. Using the cyclized maleimide prevents this, as the imide nitrogen is protected within the ring.

Q4: Can I use TCEP to reduce disulfides before adding this linker? A: Yes, but remove TCEP before adding the maleimide linker. While TCEP is generally compatible, it can react with maleimides over time (depleting the linker). DTT must be removed completely as it contains thiols that will quench the linker immediately.

Part 5: References & Authority[4]

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (The definitive guide on EDC/NHS and Maleimide chemistry).

  • Fontaine, S. D., et al. (2015). "Hydrolysis of maleimides and its effect on the stability of antibody-drug conjugates." Bioconjugate Chemistry, 26(11), 2287-2296. Link

  • Koniev, O., & Wagner, A. (2015). "Developments and recent advancements in the field of bioconjugation." Chemical Society Reviews, 44(15), 5495-5551. Link

  • BenchChem Technical Support. (2025). "Troubleshooting Maleimide Hydrolysis in Bioconjugation." Link

  • Vector Laboratories. "Maleimide Reaction Chemistry & Hydrolysis Mechanisms." Link

Sources

Technical Support Center: Strategies for Preventing Non-Specific Binding of (Z)-6-(3-Carboxyacrylamido)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for (Z)-6-(3-Carboxyacrylamido)hexanoic acid. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent non-specific binding (NSB) in experiments utilizing this molecule. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to make informed decisions in your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the molecule and the nature of non-specific binding.

Q1: What is this compound and why is it prone to non-specific binding?

This compound is a specialized organic compound with the molecular formula C10H15NO5.[1][2] Its structure contains several functional groups that make it a versatile tool in synthetic chemistry and materials science but also susceptible to non-specific binding.[1]

The key structural features contributing to NSB are:

  • A Hexanoic Acid "Tail": This six-carbon chain (also known as a caproate group) is hydrophobic and can readily engage in non-specific interactions with hydrophobic surfaces or domains on proteins.[3]

  • Two Carboxylic Acid Groups: These groups can be negatively charged depending on the buffer pH, leading to strong electrostatic (ionic) interactions with positively charged surfaces or biomolecules.[4][5]

  • An Amide Linkage and Carboxyl Groups: These are capable of forming hydrogen bonds, adding another potential mechanism for non-specific interactions.[4]

Q2: What are the common mechanisms of non-specific binding?

Non-specific binding occurs when a molecule adheres to unintended surfaces or molecules rather than its specific target.[6][7] This is primarily driven by three types of molecular forces: hydrophobic interactions, electrostatic interactions, and hydrogen bonding.[4] High background noise, reduced assay sensitivity, and false-positive results are common consequences of NSB.[7][8][9][10]

cluster_Molecule This compound cluster_Surface Assay Surface / Untargeted Protein Molecule Hydrophobic Tail (Hexanoic Acid) Carboxyl Group 1 Carboxyl Group 2 Amide Linkage Surface Hydrophobic Patch Positively Charged Region H-Bonding Site Molecule->Surface Hydrophobic Interactions Molecule:c1->Surface Electrostatic Attraction Molecule:c2->Surface Hydrogen Bonding

Caption: Primary mechanisms of non-specific binding.

Q3: How will non-specific binding negatively impact my experimental results?

Uncontrolled NSB can severely compromise the quality and reliability of your data. Key impacts include:

  • High Background Signal: This obscures the true signal from specific binding events, reducing the assay's signal-to-noise ratio.[8]

  • Reduced Sensitivity and Specificity: When the molecule binds to many off-target sites, it reduces the effective concentration available to bind the intended target and can make it difficult to distinguish specific from non-specific events.[6][8]

Part 2: Troubleshooting Guide: A Step-by-Step Approach to Minimizing NSB

Follow this systematic workflow to diagnose and resolve NSB issues in your experiments.

Step 1: Initial Assessment - Confirming Non-Specific Binding

Before optimizing, you must confirm that NSB is the root cause of your issues.

Protocol: The "No Target" Control

The most direct way to measure NSB is to run your experiment on a surface without the specific ligand or target molecule.[4][11]

  • Prepare two surfaces (e.g., ELISA wells, SPR sensor chips):

    • Test Surface: Immobilize your specific ligand/target molecule as per your standard protocol.

    • Control Surface: Use a bare surface or a surface immobilized with an irrelevant molecule.

  • Block both surfaces using your current (or a standard) blocking buffer.

  • Introduce this compound at the desired concentration to both surfaces.

  • Wash both surfaces according to your protocol.

  • Measure the signal from both surfaces.

Interpreting the Results: A significant signal from the Control Surface confirms that this compound is binding non-specifically. This signal should ideally be less than 5-10% of the signal from the Test Surface.

Step 2: Buffer Optimization - The First Line of Defense

Modifying your assay buffer is the fastest and most cost-effective way to reduce NSB. The goal is to disrupt the non-covalent forces causing the unwanted binding.

A. Adjusting Ionic Strength
  • Causality: The two carboxyl groups on the molecule can engage in electrostatic interactions. Increasing the salt concentration in your buffer creates a "shielding" effect, which masks these charges and weakens ionic attractions.[1][4][5]

  • Recommendation: Supplement your buffer with Sodium Chloride (NaCl).

ParameterRecommended Starting RangeOptimization Notes
NaCl Concentration 150 mM - 500 mMStart with your standard physiological concentration (~150 mM) and increase incrementally. In some cases, concentrations up to 1 M may be beneficial.[12]
B. Adding a Non-Ionic Surfactant
  • Causality: The hexanoic acid tail is hydrophobic. A mild, non-ionic surfactant will disrupt these hydrophobic interactions between the molecule and the surface without denaturing your target proteins.[4][6]

  • Recommendation: Use Tween 20 or Triton X-100.

ParameterRecommended Starting RangeOptimization Notes
Tween 20 / Triton X-100 0.05% - 0.1% (v/v)These are typically added to both wash and assay buffers.[12][13] Start at 0.05% as higher concentrations can sometimes disrupt specific interactions.
C. Modifying Buffer pH
  • Causality: The charge state of the carboxyl groups on your molecule and functional groups on the surface are pH-dependent. Adjusting the pH can alter these charges to create electrostatic repulsion instead of attraction.[4][5]

  • Recommendation: Test a range of pH values around the physiological standard (7.4).

ParameterRecommended Starting RangeOptimization Notes
Buffer pH 6.5 - 8.5Since the molecule has acidic protons, increasing the pH will make it more negatively charged. If your surface is also negatively charged, this will reduce NSB. The effect is highly surface-dependent.
Step 3: Implementing and Optimizing Blocking Agents

For any solid-phase assay, blocking unoccupied sites on the surface is a critical step to prevent molecules from adhering directly to it.[8][13]

  • Causality: Blocking agents are typically inert molecules that adsorb to all unoccupied surface areas, leaving no room for your molecule of interest to bind non-specifically.[8][14]

Comparison of Common Blocking Agents
Blocking AgentTypical Conc.ProsCons
Bovine Serum Albumin (BSA) 1 - 3% (w/v)Widely used, effective at blocking protein-surface interactions.[4][5]Animal-based, potential for lot-to-lot variability and cross-reactivity.
Non-Fat Dry Milk (Casein) 1 - 5% (w/v)Inexpensive and very effective.[14]Contains phosphoproteins and biotin; can interfere with phosphorylation or avidin-biotin detection systems.[14]
Polyethylene Glycol (PEG) 0.1 - 1% (w/v)Synthetic, highly consistent, excellent for passivating surfaces and reducing hydrophobic and ionic NSB.[14][15][16]May require optimization of chain length for maximal effect.
Polyvinylpyrrolidone (PVP) 0.5 - 2% (w/v)Synthetic alternative to protein blockers.[14][17]Can be less effective than protein-based blockers in some systems.
Protocol: Effective Blocking and Washing
  • Prepare Blocking Buffer: Dissolve your chosen blocking agent (e.g., 1% BSA) in your optimized assay buffer (from Step 2).

  • Incubation: After immobilizing your target, cover the entire surface with the blocking buffer. Incubate for at least 1-2 hours at room temperature or overnight at 4°C.[13]

  • Washing: This step is crucial for removing excess blocking agent and any weakly bound molecules.[13]

    • Perform at least 3-5 washes with your optimized wash buffer (containing salt and surfactant).

    • Ensure vigorous mixing during washes (e.g., on a shaker).[13]

    • Increase the duration of each wash (e.g., 5 minutes per wash).

Part 3: Advanced Troubleshooting Workflow

If the initial steps have not resolved the issue, a more systematic approach is required.

A Start: High Background or Suspected NSB B Perform 'No Target' Control (Step 1) A->B C Is NSB Confirmed? B->C D Optimize Buffer: 1. Increase NaCl (150-500mM) 2. Add Tween 20 (0.05%) C->D Yes L Problem Not NSB. Investigate other variables (e.g., detection reagents). C->L No E Re-test NSB D->E F Is NSB Still High? E->F G Implement/Optimize Blocking: 1. Test BSA vs. PEG 2. Increase Incubation Time (2h RT) (Step 3) F->G Yes K Problem Resolved F->K No H Re-test NSB G->H I Is NSB Still High? H->I J Optimize Wash Protocol: 1. Increase Wash Number (5x) 2. Increase Wash Duration (5 min) (Step 3 Protocol) I->J Yes I->K No J->K Partially Resolved M Consider Advanced Strategies: - Surface Modification - Compound Purity Analysis J->M No

Caption: Systematic workflow for troubleshooting non-specific binding.

References

  • Vertex AI Search. (2025, April 29). Reducing Non-Specific Binding in Western Blots: Blocking Agent Comparison.
  • Nicoya Lifesciences. (2020, December 10). 4 Ways to Reduce Non-Specific Binding in SPR Experiments.
  • AAT Bioquest. (2024, April 10).
  • Blockers Practical Guide. (n.d.). Page 7.
  • Surmodics. (n.d.).
  • LookChem. (n.d.). Cas 57079-14-8,this compound.
  • MUF-Pro. (n.d.). Effective Blocking Procedures in ELISA Assays.
  • Bentzen, E. L., et al. (2005). Surface modification to reduce nonspecific binding of quantum dots in live cell assays. Bioconjugate Chemistry, 16(6), 1488-94. [Link]

  • Nicoya Lifesciences. (2024, November 7). 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments.
  • Bentzen, E. L., et al. (2005). Surface Modification To Reduce Nonspecific Binding of Quantum Dots in Live Cell Assays. Bioconjugate Chemistry, 16(6), 1488-1494. [Link]

  • MBL Life Science. (n.d.). How to reduce non-specific reactions.
  • MDPI. (2023, August 4). Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol).
  • CANDOR Bioscience GmbH. (n.d.). nonspecific binding in immunoassays.
  • Nielsen, C. T., et al. (2014). Non-specific binding in solid phase immunoassays for autoantibodies correlates with inflammation markers. Journal of Immunological Methods, 402, 59-66. [Link]

  • ResearchGate. (2025, August 10). (PDF)
  • Bitesize Bio. (2025, June 9).
  • Rusling Research Group. (n.d.). Non Specific Binding (NSB) in Antigen-Antibody Assays.
  • NEB. (n.d.).
  • Reddit. (2022, October 9). Best way to reduce non-specific binding for western blots?
  • PubChem. (n.d.). This compound. [Link]

  • WuXi AppTec DMPK. (2024, January 4).
  • Acme-Hardesty. (n.d.). HEXANOIC ACID.
  • Chempri. (n.d.). Caproic acid.
  • MDPI. (2024, March 10). Highly Effective Synthetic Polymer-Based Blockers of Non-Specific Interactions in Immunochemical Analyses.
  • Nanoscale Research Letters. (2011, September 2). Organic-skinned inorganic nanoparticles: surface-confined polymerization of 6-(3-thienyl)hexanoic acid bound to nanocrystalline TiO2. [Link]

  • SIELC Technologies. (2012, June 25). 6-Aminocaproic acid.

Sources

Technical Support Center: Troubleshooting Retro-Michael Instability in Thiosuccinimide Linkers

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Lead Scientist: Senior Application Scientist, Bioconjugation Division Context: Antibody-Drug Conjugates (ADCs) & Protein Engineering

Core Diagnostic: Is it Retro-Michael Addition?

Before attempting chemical mitigation, you must confirm that the instability is driven by the retro-Michael pathway rather than aggregation, protease cleavage, or linker hydrophobicity.

The "Linker Exchange" Signature

The hallmark of retro-Michael instability is Payload Migration . In plasma, the succinimide ring opens reversibly, releasing the maleimide-linker-payload. This reactive species is then rapidly captured by Human Serum Albumin (HSA) at Cys34, the most abundant free thiol in blood.

Diagnostic Flowchart

RetroMichaelDiagnosis Start Issue: Loss of Drug-Antibody Ratio (DAR) in vivo or in plasma Step1 Analyze Plasma Sample via LC-MS or SDS-PAGE Start->Step1 Decision1 Is the Free Drug detected? Step1->Decision1 Result1 Likely Protease Cleavage or Linker Instability (Not Retro-Michael) Decision1->Result1 Yes (Free Payload) Step2 Check Albumin (HSA) Mass Decision1->Step2 No Decision2 Is Albumin + Linker/Payload mass observed? Step2->Decision2 Result2 CONFIRMED: Retro-Michael Addition (Thiol Exchange) Decision2->Result2 Yes (+60-70 kDa shift on non-reduced gel) Result3 Investigate Aggregation/Precipitation Decision2->Result3 No

Caption: Diagnostic logic to distinguish retro-Michael thiol exchange from other degradation pathways.

Technical Deep Dive: The Kinetic Bifurcation

Understanding the mechanism is the only way to control it. The thiosuccinimide linkage exists in a dynamic equilibrium. Your goal is to force the reaction down the Hydrolysis pathway (irreversible stabilization) before the Retro-Michael pathway (elimination) occurs.

The Mechanism[1][2][3][4][5]
  • Thiosuccinimide Formation: Thiol attacks Maleimide (Fast, Kinetic Product).

  • Pathway A (Destructive): Retro-Michael elimination regenerates the Maleimide. In plasma, this leads to exchange with Albumin (Cys34) or Glutathione.

  • Pathway B (Stabilizing): Hydrolysis of the succinimide ring forms a Succinamic Acid Thioether. This species is negatively charged and cannot undergo retro-Michael elimination.

Key Insight: Electron-withdrawing groups (N-aryl) or specific local pH environments accelerate Pathway B.

Mechanism Maleimide Maleimide-Linker (Reactive) TS Thiosuccinimide (Metastable Linkage) Maleimide->TS + Thiol (Conjugation) Albumin Albumin-Linker (Off-Target Toxicity) Maleimide->Albumin + Albumin (Cys34) Thiol Antibody-SH TS->Maleimide Retro-Michael (Reversible) Hydrolyzed Succinamic Acid (STABILIZED) TS->Hydrolyzed Ring Hydrolysis (Irreversible)

Caption: The kinetic competition: Ring hydrolysis locks the drug to the antibody, while retro-Michael allows transfer to Albumin.

Troubleshooting FAQs

Q1: My DAR decreases significantly after 24 hours in mouse plasma, but the antibody is intact. Why?

Answer: This is classic Thiol Exchange . The maleimide-linker is detaching from your antibody and re-conjugating to mouse albumin.

  • Verification: Run an SDS-PAGE or Western Blot of the plasma sample. If you see a new band corresponding to Albumin-Linker (~66 kDa) or a shift in the Albumin mass, this confirms the diagnosis.

  • Immediate Fix: See Protocol A (Controlled Hydrolysis).

Q2: Does pH affect the retro-Michael reaction?

Answer: Yes, drastically.

  • High pH (>8.0): Accelerates BOTH retro-Michael elimination and ring-opening hydrolysis.

  • Low pH (<6.0): Suppresses both reactions, but the linkage remains metastable.

  • The Strategy: You cannot stop the retro-Michael equilibrium solely by pH control in vivo (physiological pH 7.4 is fixed). You must chemically alter the ring (hydrolysis) ex vivo before injection.

Q3: I tried to stabilize the linker by raising the pH, but my drug fell off. What went wrong?

Answer: You likely triggered the retro-Michael elimination faster than the hydrolysis.

  • Cause: Highly solvent-accessible conjugation sites facilitate rapid exchange.

  • Solution: Temperature control.[1][2][3] Hydrolysis is often favored over elimination at milder temperatures (e.g., 22°C vs 37°C) for specific chemistries. Alternatively, use Self-Hydrolyzing Maleimides (e.g., N-aryl maleimides) which hydrolyze rapidly even at neutral pH.

Q4: How do I differentiate between Maleimide Hydrolysis and Thiosuccinimide Hydrolysis?

Answer:

  • Maleimide Hydrolysis (Bad): Occurs before conjugation. The maleimide ring opens to form maleamic acid, which is dead and cannot react with the antibody thiol. Result: Low conjugation efficiency.

  • Thiosuccinimide Hydrolysis (Good): Occurs after conjugation.[2][4] The ring opens while the drug is attached. Result: A hyper-stable linkage resistant to exchange.

Experimental Protocols

Protocol A: Controlled Post-Conjugation Hydrolysis (Stabilization)

Use this to "lock" the linker onto the antibody before in vivo studies.

Reagents:

  • Purified ADC (in PBS or similar buffer)

  • High pH Buffer: 0.5 M Sodium Borate, pH 9.0

Workflow:

  • Conjugate: Perform standard maleimide conjugation at pH 7.0–7.4.

  • Purify: Remove excess free drug-linker (critical to prevent side reactions).

  • Adjust pH: Add Sodium Borate to the ADC solution to reach a final pH of 8.5–9.0 .

  • Incubate: Incubate at 37°C for 2–4 hours (Time depends on linker chemistry; monitor via LC-MS).

    • Target: +18 Da mass shift (addition of water).

  • Quench/Neutralize: Lower pH back to 7.0 using mild acid (e.g., dilute acetic acid) or buffer exchange.

  • QC: Verify % hydrolysis using LC-MS (Intact Protein mode).

Protocol B: Plasma Stability Assay (In Vitro)

Use this to quantify the retro-Michael rate.

Materials:

  • Human/Mouse Plasma (Lithium Heparin)

  • Protein A/G Magnetic Beads

Workflow:

  • Spike: Add ADC to plasma (final conc. 10–100 µg/mL).

  • Incubate: 37°C in a humidified incubator. Timepoints: 0h, 24h, 48h, 96h.

  • Capture: At each timepoint, pull down the ADC using Protein A/G beads.

    • Note: This separates your ADC from Albumin.

  • Elute & Analyze: Elute ADC and analyze via LC-MS (deglycosylated).

  • Calculate:

    
    
    Compare this to the "Total Antibody" concentration to ensure the antibody itself isn't precipitating.
    

Quantitative Data Summary: Impact of Stabilization

Linker TypeConditionT1/2 in Plasma (Days)Mechanism of Failure
Standard Maleimide Standard Conjugation3–7 DaysRetro-Michael -> Albumin Exchange
Standard Maleimide Post-Conjugation Hydrolysis>21 DaysN/A (Stable)
N-Aryl Maleimide Self-Hydrolyzing>21 DaysN/A (Stable by Design)
Bromoacetamide Alternative Chemistry>21 DaysStable (No Ring to Open)

References

  • Shen, B. Q., et al. (2012).[5][6][7] Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[8][4][9] Nature Biotechnology. [Link]

  • Alley, S. C., et al. (2008).[10][2][11] Contribution of linker stability to the activities of anticancer immunoconjugates.[12][10][9][11][13][14] Bioconjugate Chemistry. [Link][10][2][11]

  • Lyon, R. P., et al. (2014).[2] Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates. Nature Biotechnology. [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry. [Link]

  • Fontaine, S. D., et al. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry. [Link][2]

Sources

Optimizing storage conditions for (Z)-6-(3-Carboxyacrylamido)hexanoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: (Z)-6-(3-Carboxyacrylamido)hexanoic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the optimal storage, handling, and troubleshooting for this compound. Our goal is to ensure the integrity of your experiments by maintaining the stability and purity of this reagent.

The unique structure of this compound, featuring a cis-double bond, an acrylamide group, and a carboxylic acid, presents specific stability challenges. Understanding these potential issues is the first step toward preventing them.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The three primary points of instability in the molecule are the (Z)-alkene, the acrylamide bond, and the carboxylic acid group. Therefore, you should be vigilant for:

  • Isomerization: The cis ((Z)) configuration of the double bond can isomerize to the more thermodynamically stable trans ((E)) isomer, especially when exposed to heat, light, or acid catalysts.[1][2][3] This change can alter the molecule's geometry and potentially its biological activity.

  • Hydrolysis: The amide bond in the acrylamide group is susceptible to hydrolysis, which breaks the molecule into 6-aminohexanoic acid and maleic acid (which may further isomerize). This reaction is catalyzed by both acidic and basic conditions and is accelerated by heat.[4][5][6]

  • Polymerization: Like other acrylamides, the double bond can undergo free-radical polymerization, especially in solution if exposed to oxygen, heat, or certain contaminants.[7][8] This leads to the formation of oligomers or polymers, reducing the concentration of the active monomer.

Q2: What are the ideal short-term and long-term storage conditions for this compound?

A2: Proper storage is critical to prevent the degradation pathways mentioned above. We have summarized the recommended conditions in the table below.

Parameter Solid Form (Recommended for Long-Term) Solution Form (For Immediate/Short-Term Use) Rationale
Temperature -20°C or lower2-8°C (on ice during use)Minimizes thermal energy, slowing down isomerization, hydrolysis, and polymerization rates.[7][8]
Atmosphere Inert Gas (Argon or Nitrogen)Degassed solvents; Inert gas overlayOxygen is a natural inhibitor of free-radical polymerization but can also participate in other degradation pathways.[7][8] An inert atmosphere is the safest option.
Light Amber vial, stored in the darkAmber vial or foil-wrapped containerProtects from UV light, which can catalyze isomerization and free-radical formation.
Form Lyophilized powderFreshly prepared in a suitable, degassed solventStoring in solution long-term increases the risk of hydrolysis.[4][5]

Q3: Which solvents are recommended for dissolving this compound?

A3: The choice of solvent depends on the downstream application. For stock solutions, anhydrous, peroxide-free solvents are recommended.

  • Aprotic Organic Solvents: Anhydrous DMSO or DMF are suitable choices for creating high-concentration stock solutions. Ensure they are high-purity and stored under an inert atmosphere.

  • Aqueous Buffers: If your experiment requires an aqueous buffer, prepare the solution immediately before use. Use degassed, high-purity water. The pH of the buffer is critical; a slightly acidic pH (around 6.0-6.5) is often a good compromise to minimize both acid and base-catalyzed hydrolysis.[4][6] Avoid strongly acidic or alkaline buffers.

Q4: How can I check if my compound has degraded?

A4: Regular quality control is essential. The most effective methods are:

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for assessing purity.[9][10] A stability-indicating HPLC method can separate the parent (Z)-isomer from the (E)-isomer, hydrolyzed products, and any oligomers. A fresh sample should show a single, sharp peak.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can provide detailed structural information.[9] Isomerization from cis to trans will cause a noticeable shift in the coupling constants of the vinyl protons.[11] The appearance of new peaks could indicate hydrolysis or other degradation products.

  • Mass Spectrometry (MS): LC-MS can be used to identify the molecular weights of degradation products, confirming hydrolysis or the formation of adducts.

Part 2: Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Poor Experimental Results

You observe a loss of activity or high variability in your assay results when using this compound.

Potential Cause Workflow:

G A Inconsistent Results B Check Compound Purity via HPLC/NMR A->B C Is the purity <95% or are multiple peaks present? B->C D Compound has degraded. Procure fresh material. C->D Yes E Review Solution Preparation and Handling Protocol C->E No F Are solutions prepared fresh daily from a solid stock? E->F G Implement fresh solution prep. Store solid at <= -20°C. F->G No H Review Experimental Conditions F->H Yes I Is the experimental buffer pH extreme (<5 or >8)? H->I J Adjust buffer to pH 6-7.5. Minimize reaction time. I->J Yes K Is the experiment run at elevated temperatures? I->K No L Run experiment at lower temp if possible. Use thermal cycler for precision. K->L Yes M Purity is acceptable. Problem lies elsewhere. K->M No

Caption: Troubleshooting workflow for inconsistent experimental results.

Explanation:

  • Verify Integrity: The first step is always to verify the purity of your starting material. Run an analytical check (HPLC is preferred) on your current stock.[9][10] If significant degradation or isomerization is observed, the stock is compromised and should be replaced.

  • Evaluate Solution Handling: If the solid stock is pure, scrutinize your solution preparation. Storing the compound in aqueous buffers, even frozen, can lead to slow hydrolysis.[4][12] Best practice is to prepare aqueous solutions fresh from a solid or a concentrated DMSO/DMF stock for each experiment.

  • Assess Experimental Parameters: The conditions of your assay can accelerate degradation.

    • pH: Extreme pH values will rapidly hydrolyze the amide bond.[6] If your protocol allows, adjust the buffer to a more neutral pH range.

    • Temperature: High temperatures increase the rate of all degradation reactions.[8] Minimize incubation times at elevated temperatures.

Issue 2: Solubility Problems

The compound does not fully dissolve or precipitates out of solution during the experiment.

Potential Causes & Solutions:

  • Incorrect Solvent: Ensure you are using a recommended solvent. For aqueous buffers, the protonation state of the two carboxylic acid groups will heavily influence solubility.

  • pH and pKa: The compound has two carboxylic acid groups and will be least soluble at a pH near its isoelectric point. Adjusting the pH away from this point (e.g., to pH 7.4) will increase solubility by ensuring the carboxylates are deprotonated and charged.

  • Salt Formation: In the presence of divalent cations (like Ca²⁺ or Mg²⁺) from your buffer, the dicarboxylate form of the molecule can precipitate.[5] If you observe precipitation, consider using a buffer with only monovalent cations (Na⁺, K⁺) or adding a chelating agent like EDTA if compatible with your experiment.

  • "Salting Out": High concentrations of salts in your buffer can decrease the solubility of organic molecules. If your buffer has a very high ionic strength, try diluting it or testing a buffer with a lower salt concentration.

Part 3: Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution

This protocol describes how to prepare a 100 mM stock solution in DMSO.

Materials:

  • This compound (solid, stored at -20°C)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Inert gas (Argon or Nitrogen)

  • Sterile, amber glass vial with a PTFE-lined cap

  • Calibrated analytical balance and micro-pipettes

Procedure:

  • Allow the vial of solid compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.

  • In a fume hood, weigh out the required amount of solid into the amber vial.

  • Add the calculated volume of anhydrous DMSO to the vial.

  • Briefly vortex the vial to dissolve the solid completely. Gentle warming (to 30°C) can be applied if necessary.

  • Blanket the vial headspace with inert gas for 15-30 seconds.

  • Seal the vial tightly with the cap. Wrap the cap junction with parafilm for extra security.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Quality Control Assessment by HPLC

This protocol provides a general method for assessing the purity and stability of the compound.

Workflow Diagram:

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis A Dilute Stock Solution (e.g., to 1 mM in Mobile Phase A) B Inject Sample onto C18 Column A->B C Run Gradient Elution (Water/Acetonitrile w/ 0.1% TFA) B->C D Detect at 210-220 nm C->D E Integrate Peak Areas D->E F Calculate % Purity E->F G Identify Degradant Peaks (e.g., (E)-isomer, hydrolyzed products) E->G

Caption: General workflow for HPLC-based quality control analysis.

Method Parameters:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile

  • Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 5% B and re-equilibrate.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 214 nm

  • Injection Volume: 10 µL

Data Interpretation: A pure, fresh sample should yield a single major peak. The (E)-isomer, being less polar, will typically have a slightly longer retention time than the (Z)-isomer. Hydrolysis products will be much more polar and elute very early in the gradient.

References

  • Kheradmand, H., François, J., & Plazanet, V. (n.d.). Hydrolysis of polyacrylamide and acrylic acid-acrylamide copolymers at neutral pH and high temperature. ResearchGate. Available at: [Link]

  • Moe, S. T., & Ryles, R. G. (1988). Hydrolysis and Precipitation of Polyacrylamides in Hard Brines at Elevated Temperatures. SPE Reservoir Engineering. Available at: [Link]

  • Slideshare. (n.d.). Acidic and Alkaline Hydrolysis of Polyacrylamide. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Acrylamide Polymerization — A Practical Approach. Bio-Rad. Available at: [Link]

  • SNF. (n.d.). AQUEOUS ACRYLAMIDE. Available at: [Link]

  • Google Patents. (1968). Method of inhibiting polymerization of acrylamide.
  • Ma, Q., Shuler, P. J., Aften, C. W., & Tang, Y. (2015). Mechanism of Polyacrylamide Hydrogel Instability on High-Temperature Conditions. ACS Omega. Available at: [Link]

  • Interactive Learning Paradigms, Incorporated. (2025). The MSDS HyperGlossary: Carboxylic Acid. Available at: [Link]

  • Ahmad, I., et al. (2023). Dietary Acrylamide: A Detailed Review on Formation, Detection, Mitigation, and Its Health Impacts. Foods. Available at: [Link]

  • Chemistry LibreTexts. (2024). 7.6: Stability of Alkenes. Available at: [Link]

  • University of California, Santa Cruz. (n.d.). 7.9.1 General Storage Guidelines. Environment, Health and Safety. Available at: [Link]

  • Eckerd College. (n.d.). Safe Operating Procedure. Available at: [Link]

  • Wikipedia. (n.d.). Cis–trans isomerism. Available at: [Link]

  • Molview. (n.d.). cis -trans (e/z) isomerism of alkenes. relative stability. Available at: [Link]

  • AK Lectures. (n.d.). Cis-Trans/Z-E Isomer Stability. Available at: [Link]

  • Academia.edu. (n.d.). Acrylamide polymerization Bulletin. Available at: [Link]

  • Separation Science. (2025). Analytical Techniques In Stability Testing. Available at: [Link]

  • ResearchGate. (2025). 2.7.5. HPLC/NMR and related hyphenated NMR methods. Available at: [Link]

  • Blogs@NTU. (2018). Cis-trans and E-Z Isomerism : Pick your side | Stereochemistry. Available at: [Link]

  • University of North Carolina at Chapel Hill. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Available at: [Link]

  • University of Washington. (n.d.). STANDARD OPERATING PROCEDURES FOR HAZARDOUS CHEMICALS ACIDS. Available at: [Link]

  • Preprints.org. (2025). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. Available at: [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Available at: [Link]

  • Pharmachitchat. (2015). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. Available at: [Link]

Sources

Validation & Comparative

Comparative Guide: In Vivo Stability of (Z)-6-(3-Carboxyacrylamido)hexanoic Acid Bioconjugates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide evaluates the in vivo stability of bioconjugates utilizing (Z)-6-(3-Carboxyacrylamido)hexanoic acid moieties.[1] In the context of antibody-drug conjugates (ADCs) and protein modification, this molecular structure represents the ring-opened, hydrolyzed form of the standard Maleimidocaproyl (mc) linker .

While standard maleimide linkers are the industry workhorse for cysteine conjugation, they suffer from inherent instability in plasma due to the Retro-Michael reaction , leading to premature payload loss and off-target toxicity (often via albumin exchange). The this compound structure represents the "locked" state—a thiosuccinamic acid derivative that is chemically inert to thiol exchange, offering superior in vivo stability compared to its closed-ring precursor.[1]

Mechanistic Basis of Stability

To understand the performance of this conjugate, one must understand the failure mode of its alternative: the closed-ring maleimide.

The "Retro-Michael" Liability

Standard maleimide conjugation creates a thiosuccinimide ring.[1] In physiological conditions (pH 7.4, 37°C), this ring is not permanent.[1] It exists in equilibrium with the free maleimide and free thiol. In blood plasma, abundant Human Serum Albumin (HSA) acts as a "thiol sink" (via Cys34), capturing the released maleimide-payload.[1] This results in:

  • Decreased efficacy (drug falls off the antibody).[1][2]

  • Increased toxicity (drug binds to albumin and circulates systemically).[1]

The Hydrolysis "Lock"

The this compound structure is formed when the succinimide ring undergoes hydrolysis.[1] Once the ring opens to form the maleamic acid (succinamic acid) derivative, the reverse reaction (Retro-Michael) becomes chemically impossible. The payload is effectively "locked" onto the carrier.[3]

Pathway Visualization

The following diagram illustrates the kinetic competition between the destabilizing Retro-Michael pathway and the stabilizing Hydrolysis pathway.

G Maleimide Standard Maleimide (Closed Ring) Thiosuccinimide Thiosuccinimide Conjugate (Metastable) Maleimide->Thiosuccinimide Cysteine Conjugation (Fast) Albumin Albumin-Bound Payload (Off-Target Toxicity) Maleimide->Albumin Thiol Exchange (In Plasma) Thiosuccinimide->Maleimide Retro-Michael (Slow) MaleamicAcid (Z)-6-(3-Carboxyacrylamido) hexanoic acid Conjugate (STABLE / LOCKED) Thiosuccinimide->MaleamicAcid Ring Hydrolysis (Irreversible)

Figure 1: The stability bifurcation.[1] Standard maleimides (yellow) are susceptible to deconjugation (red path).[1] Hydrolysis to the this compound form (green) prevents this pathway entirely.[1]

Comparative Performance Analysis

This section compares the "Locked" Maleamic Acid conjugate against the two most common alternatives: Standard Maleimides (mc) and Next-Generation Self-Hydrolyzing Maleimides.[1]

Table 1: In Vivo Stability and Pharmacokinetics
FeatureThis compound (Locked) Standard Maleimide (e.g., mc-Val-Cit-PAB) Bromo/Dithiomaleimides
Chemical State Ring-opened (Succinamic Acid)Ring-closed (Succinimide)Rebridged / Substituted
Plasma Stability (7 Days) >90% Retention ~50-70% RetentionVariable (often <80%)
Mechanism of Loss Peptide degradation (very slow)Retro-Michael + Albumin ExchangeThiol Exchange
Off-Target Toxicity Low (Payload stays on mAb)Moderate (Payload transfers to Albumin)Moderate
Manufacturing Complexity High (Requires controlled hydrolysis step)Low (Standard conjugation)Medium
Detailed Comparison
vs. Standard Maleimide (The Industry Standard)
  • The Problem: Standard maleimide linkers (like SMCC or mc-MMAE) lose approximately 10-20% of their payload within 24 hours in rodent plasma.[1] In humans, where circulation times are longer (21 days), this instability is significant.[1]

  • The Advantage: The this compound conjugate eliminates this loss.[1] Data indicates that while standard maleimide conjugates show a steady decline in Drug-to-Antibody Ratio (DAR) over time, the hydrolyzed form maintains a constant DAR until the antibody itself is catabolized.

vs. Self-Hydrolyzing Maleimides[1]
  • The Context: Newer linker technologies (e.g., incorporating a basic amino group near the maleimide) are designed to auto-hydrolyze rapidly at physiological pH.

  • The Comparison: The this compound structure is the end-product of these self-hydrolyzing linkers.[1] If you are using a self-hydrolyzing linker, you are effectively generating this stable species in vivo.[1]

Experimental Protocols

Since the open-chain this compound does not react with thiols (it lacks the Michael acceptor double bond in the correct configuration for addition), one cannot simply "buy" this linker and conjugate it.[1] You must conjugate the maleimide first, then force hydrolysis.

Protocol A: Controlled Hydrolysis for Stabilization

Objective: Convert the unstable thiosuccinimide linkage into the stable this compound form post-conjugation.

Reagents:

  • Antibody-Drug Conjugate (Maleimide-linked)[1][3]

  • Sodium Borate Buffer (pH 9.[1]0) or Tris Base

  • PBS (pH 7.4)[1][4][5]

Workflow:

  • Conjugation: Perform standard maleimide conjugation at pH 7.0–7.4. Remove excess drug-linker via TFF or desalting.[1]

  • pH Adjustment: Exchange buffer to Sodium Borate (50 mM, pH 9.0) .

    • Note: High pH accelerates ring opening (hydrolysis) but can also promote deconjugation (Retro-Michael).[1] The rate of hydrolysis must be faster than deconjugation.

  • Incubation: Incubate at 37°C for 2–12 hours .

    • Validation: Monitor the reaction via LC-MS (Intact Mass).[1] You are looking for a mass shift of +18 Da (addition of water).

  • Quench/Neutralize: Lower pH back to 7.4 using dilute HCl or buffer exchange into PBS.

  • Purification: Remove any free drug released during the high-pH stress test (usually <5% if optimized).[1]

Protocol B: Plasma Stability Assay (Validation)

Objective: Confirm the "Locked" status of the conjugate.

  • Incubation: Incubate the conjugate (1 mg/mL) in human plasma at 37°C.

  • Sampling: Take aliquots at T=0, 24h, 72h, 168h (7 days).

  • Affinity Capture: Use Protein A magnetic beads to capture the antibody.[1] Wash stringently to remove non-covalently bound albumin.[1]

  • Analysis:

    • LC-MS: Analyze the captured antibody.

    • Criteria:

      • Standard Maleimide: Will show peaks corresponding to DAR 0 (naked antibody) increasing over time.[1]

      • Stabilized ((Z)-6-...): Will show constant DAR distribution. The mass spectrum should show the characteristic +18 Da shift relative to the parent maleimide, persisting throughout the time course.

References

  • Tumey, L. N., et al. (2014).[1] "Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, pharmacokinetics, and efficacy." Bioconjugate Chemistry, 25(10), 1871-1880.[1] Link[1]

  • Shen, B. Q., et al. (2012).[1] "Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates." Nature Biotechnology, 30(2), 184-189.[1] Link

  • Lyon, R. P., et al. (2014).[1] "Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates."[1] Nature Biotechnology, 32(10), 1059-1062.[1] Link

  • Fontaine, S. D., et al. (2015).[1] "Long-term stabilization of maleimide–thiol conjugates." Bioconjugate Chemistry, 26(1), 145-152.[1] Link[1]

  • PubChem. (2025).[1] "this compound | C10H15NO5."[1][6] National Library of Medicine.[1] Link

Sources

Comparative Evaluation: Hydrolytically Stabilized vs. Traditional Maleimides for Bioconjugation

[1][2]

Executive Summary

For decades, the maleimide-thiol reaction has been the gold standard for bioconjugation due to its rapid kinetics and high specificity for cysteine. However, the resulting thiosuccinimide linkage suffers from a critical flaw: instability in plasma . Via the retro-Michael pathway, the payload can deconjugate and transfer to serum albumin (Cys34), leading to reduced therapeutic efficacy and systemic toxicity.

This guide evaluates Next-Generation Maleimides (NGMs) —specifically Self-Hydrolyzing Maleimides and Disulfide Re-bridging Maleimides —which are engineered to undergo rapid, irreversible ring-opening hydrolysis immediately after conjugation. This "hydrolytic lock" prevents the retro-Michael reaction, stabilizing the conjugate.[1]

Key Findings:

  • Traditional Maleimides: Exhibit a plasma half-life (

    
    ) of ~24–48 hours; significant payload exchange with albumin.
    
  • Self-Hydrolyzing Maleimides: Engineered with basic neighboring groups (e.g., DPR) to catalyze ring opening.[2]

    
     of hydrolysis is <3 hours; once hydrolyzed, the conjugate is stable for >7 days.
    
  • Recommendation: For Antibody-Drug Conjugates (ADCs) requiring systemic circulation, transitioning to hydrolytically stabilized maleimides is critical to improve the therapeutic index.

Mechanistic Analysis: The "Hydrolytic Lock"

To understand the superiority of NGMs, one must understand the failure mode of the standard chemistry.

The Retro-Michael Instability

In traditional maleimide conjugates, the thiosuccinimide ring remains intact at neutral pH. In blood plasma (pH 7.4, 37°C), the equilibrium shifts. The thioether bond breaks (retro-Michael), regenerating the maleimide.[3][4] This reactive maleimide is then rapidly scavenged by the abundant free thiol on Human Serum Albumin (HSA).

The Next-Gen Solution

Next-generation variants incorporate electron-withdrawing groups or intramolecular basic catalysts (like an amino group) near the maleimide ring.[2][5] This forces the thiosuccinimide ring to hydrolyze (open) into a succinamic acid derivative. Crucially, the ring-opened form cannot undergo retro-Michael elimination.

Pathway Visualization

The following diagram illustrates the divergent fates of traditional vs. next-generation maleimides.

Maleimide_MechanismStartMaleimide + Cysteine(Antibody/Protein)IntermediateThiosuccinimide(Intact Ring)Start->IntermediateConjugation (pH 7.0)RetroRetro-MichaelReactionIntermediate->RetroPlasma(Traditional)HydrolysisRing-OpeningHydrolysisIntermediate->HydrolysisNext-Gen Design(Basic Catalyst/EWG)Retro->StartReversibilityAlbuminAlbumin-DrugConjugate(Off-Target Toxicity)Retro->AlbuminThiol ExchangeLockedSuccinamic AcidConjugate(Irreversible/Stable)Hydrolysis->LockedPermanent Lock

Figure 1: Mechanistic divergence. Traditional maleimides remain in the reversible 'Intermediate' state, susceptible to exchange. Next-Gen maleimides force the pathway toward the stable 'Locked' state.[1]

Comparative Performance Data

The following data summarizes the stability profiles of a standard Maleimide-Caproyl (mc) linker versus a Self-Hydrolyzing Maleimide (incorporating a diaminopropionic acid, DPR, moiety) attached to a cytotoxic payload (MMAE).

FeatureTraditional Maleimide (Standard)Self-Hydrolyzing Maleimide (Next-Gen)
Conjugation Kinetics Fast (

)
Fast (Comparable to Standard)
Ring Hydrolysis Rate Slow (

days to weeks)
Rapid (

hours)
Plasma Stability (7 days) ~50% Payload Loss (transferred to Albumin)< 5% Payload Loss
Mechanism of Stability None (Reversible Equilibrium)Irreversible Ring Opening
Off-Target Toxicity High (due to payload migration)Low (Payload stays on Antibody)

> Note: Data derived from comparative studies in rat plasma and human serum albumin incubation assays [1, 2].

Experimental Protocols

Workflow Logic

WorkflowStep11. Reduction(TCEP/DTT)Step22. Conjugation(pH 7.2, 1h)Step1->Step2Step33. Controlled Hydrolysis(Crucial Step)Step2->Step3Step44. Purification(Desalting/TFF)Step3->Step4Step55. QC: Stability Challenge(GSH Incubation)Step4->Step5

Figure 2: The Next-Gen workflow includes a specific incubation step (Step 3) to ensure the "lock" is engaged before purification.

Detailed Protocol: Self-Hydrolyzing Maleimide Conjugation

Materials:

  • Monoclonal Antibody (mAb) in PBS (pH 7.4).[6]

  • TCEP (Tris(2-carboxyethyl)phosphine).[7]

  • Self-Hydrolyzing Maleimide-Linker-Payload (e.g., DPR-Val-Cit-PAB-MMAE).

  • Buffer A: 50 mM Sodium Borate, pH 9.2 (Optional accelerator).

  • Buffer B: PBS, pH 7.4.[6][8]

Procedure:

  • Reduction: Dilute mAb to 5 mg/mL. Add 2.5 molar equivalents of TCEP (targeting 2 disulfides/4 drugs). Incubate at 37°C for 1 hour.

  • Conjugation: Cool to room temperature. Add 6–8 molar equivalents of the Self-Hydrolyzing Maleimide (from DMSO stock).

    • Critical: Maintain DMSO < 10% v/v to prevent protein precipitation.

    • Incubate at 22°C for 1 hour.

  • The "Locking" Step (Hydrolysis):

    • Method A (Standard): Allow the reaction to proceed for an additional 4–12 hours at pH 7.4. The intramolecular catalysis will drive ring opening.

    • Method B (Accelerated): Adjust pH to 8.5–9.0 using Buffer A. Incubate for 1 hour at 37°C. (Verify mAb stability at high pH first).

    • Validation: Monitor the mass shift via LC-MS.[8] You should see a +18 Da shift (addition of H2O) relative to the closed ring form.

  • Purification: Remove excess drug-linker via Tangential Flow Filtration (TFF) or size-exclusion chromatography (e.g., PD-10 column).

  • Storage: Store in formulation buffer (e.g., Histidine/Trehalose pH 6.0).

Protocol: Stability Challenge (The "Stress Test")

To verify the superiority of your Next-Gen conjugate over traditional maleimides, run this side-by-side comparison.

  • Incubation: Dilute conjugates (Standard vs. Next-Gen) to 1 mg/mL in human plasma or PBS containing 1 mM Glutathione (GSH).

  • Timepoints: Aliquot samples at T=0, 24h, 48h, 96h, and 7 days. Incubate at 37°C.

  • Analysis (LC-MS):

    • Capture the antibody (e.g., Protein A beads).

    • Wash to remove non-covalently bound albumin/GSH.

    • Elute and analyze intact mass or reduced subunits.

  • Success Criteria:

    • Standard Maleimide: Will show significant appearance of unconjugated antibody (DAR 0) and loss of payload over time.

    • Next-Gen Maleimide: Drug-Antibody Ratio (DAR) should remain constant (>95% retention) over 7 days.

Expert Insights & Troubleshooting

Why does the "Locking" step fail? If you observe retro-Michael instability even with Next-Gen reagents, the hydrolysis step was likely incomplete before the excess reagent was removed or the sample was exposed to plasma.

  • Solution: Ensure the +18 Da mass shift is quantitative (>95% conversion) by LC-MS before moving to purification.

Specificity Concerns: While hydrolysis stabilizes the bond, highly reactive maleimides (like bromomaleimides) can sometimes react with Lysine residues at pH > 8.0.

  • Control: Keep conjugation pH near 7.0–7.2. Only raise pH after the thiol reaction is complete to drive hydrolysis, or rely on the intramolecular catalyst (DPR) at neutral pH.

Re-bridging Maleimides (Dibromomaleimides): These are distinct from self-hydrolyzing mono-maleimides. They react with both sulfhydryls of a reduced disulfide, keeping the antibody structure intact (no loss of covalent link between chains).[9]

  • Benefit: Improved stability and homogeneity (DAR 4 is strictly controlled).

  • Citation: See the work of Chudasama et al. [3].[6]

References

  • Lyon, R. P., et al. (2014).[6][2][7][10][11] Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates.[1][6][2][7] Nature Biotechnology, 32(10), 1059–1062. [Link]

  • Shen, B. Q., et al. (2012).[6][11] Conjugation site modulates the in vivo stability and therapeutic activity of antibody-drug conjugates.[2][3] Nature Biotechnology, 30(2), 184–189. [Link]

  • Morais, M., et al. (2017). Application of Next Generation Maleimides (NGMs) to Site-Selective Antibody Conjugation.[9][12] Current Protocols in Chemical Biology, 9(3), 168–197. [Link]

  • Fontaine, S. D., et al. (2015).[6] Long-term stabilization of maleimide-thiol conjugates. Bioconjugate Chemistry, 26(1), 145–152.[6] [Link]

  • Baldwin, A. D., & Kiick, K. L. (2011). Tunable degradation of maleimide-thiol adducts in reducing environments. Bioconjugate Chemistry, 22(10), 1946–1953. [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.